molecular formula C13H9Cl2NO2 B1361606 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide CAS No. 6626-92-2

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

Katalognummer: B1361606
CAS-Nummer: 6626-92-2
Molekulargewicht: 282.12 g/mol
InChI-Schlüssel: MICXLNBRHZDDBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-5-6-12(17)9(7-8)13(18)16-11-4-2-1-3-10(11)15/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICXLNBRHZDDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288968
Record name 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6626-92-2
Record name NSC58330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS number 6626-92-2 scientific data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS: 6626-92-2)

Introduction

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, identified by CAS number 6626-92-2, is a halogenated benzamide derivative that has garnered attention in medicinal chemistry and molecular biology.[1] While not a widely commercialized therapeutic agent, its significance lies in its demonstrated biological activities, which position it as a valuable lead compound for antiviral drug discovery and as a specialized chemical probe for studying nuclear receptor function.[1][2] This guide offers a comprehensive technical overview of its chemical properties, synthesis, biological mechanisms, analytical procedures, and safety protocols, synthesized for researchers and drug development professionals.

Physicochemical Characteristics

The fundamental identity and properties of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.

PropertyValueReference
CAS Number 6626-92-2[1][3]
IUPAC Name 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide[1]
Molecular Formula C₁₃H₉Cl₂NO₂[1][3]
Molecular Weight 282.12 g/mol [1][3]
Melting Point 107 °C[3]
Boiling Point 358.8 ± 42.0 °C (Predicted)[3]
Density 1.479 ± 0.06 g/cm³ (Predicted)[3]
pKa 7.65 ± 0.43 (Predicted)[3][4]
InChI Key MICXLNBRHZDDBX-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl[1]

Synthesis and Manufacturing

The synthesis of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is well-documented, primarily involving the formation of an amide bond between a salicylic acid derivative and an aniline derivative.

Phosphorus Trichloride (PCl₃) Mediated Synthesis

This is the most established method for producing the title compound.[1][3] It relies on the in-situ formation of a highly reactive acid chloride intermediate.

Causality of Experimental Design: The use of phosphorus trichloride (PCl₃) is a classic and effective method for converting carboxylic acids into acyl chlorides. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, making it susceptible to nucleophilic attack by the weakly basic 2-chloroaniline. The reaction is typically conducted at reflux in an inert, high-boiling solvent like chlorobenzene or toluene to provide the necessary activation energy for the reaction to proceed to completion, with documented yields ranging from 68% to 85%.[1][3]

G cluster_reactants Reactants R1 5-Chloro-2-hydroxybenzoic acid PCl3 PCl3 in Chlorobenzene/Toluene R1->PCl3 R2 2-Chloroaniline R2->PCl3 Intermediate Acyl Chloride Intermediate (In Situ Formation) PCl3->Intermediate Activation Reflux Reflux (5-15 hours) Intermediate->Reflux Nucleophilic Attack by Amine Product 5-Chloro-N-(2-chlorophenyl) -2-hydroxybenzamide (CAS 6626-92-2) Reflux->Product

Caption: PCl₃-mediated synthesis workflow.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar quantities of 5-chloro-2-hydroxybenzoic acid and 2-chloroaniline in dry chlorobenzene or toluene.

  • Activation: Slowly add phosphorus trichloride (approx. 0.4 equivalents) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 5-15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically poured into ice water to quench any remaining PCl₃. The resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Carbodiimide Coupling: A Safer Alternative

Modern synthetic strategies often favor the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) due to their improved safety profile and milder reaction conditions.[1]

Causality of Experimental Design: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily displaced by the amine nucleophile. A significant advantage of using EDC is that the urea byproduct formed is water-soluble, which greatly simplifies the purification process through simple aqueous extraction, avoiding the harsh quenching and handling procedures associated with PCl₃.[1]

Biological Activity and Mechanisms

The biological profile of 6626-92-2 is centered on two distinct areas: antiviral research and nuclear receptor modulation.

Antiviral Potential

Research has identified 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide as a promising scaffold for the development of antiviral agents.[1]

  • Activity: Studies have shown that this compound and its analogues can potently inhibit the replication of Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV).[1]

  • Mechanism of Action: The precise molecular mechanism has not been fully elucidated. However, it is hypothesized to involve direct interaction with viral proteins or enzymes that are essential for the viral replication cycle.[1] Its role is primarily considered that of a lead compound or a starting material for further chemical modification to enhance potency and selectivity.[1]

Modulation of Hepatocyte Nuclear Factor 4 alpha (HNF4α)

A highly specific application of this compound is as a bioactive component, designated CCBA , in a commercial Human Hepatocyte Nuclear Factor 4 alpha (HNF4α) reporter assay kit.[2]

  • Context: HNF4α is a crucial nuclear receptor that regulates the transcription of genes involved in liver function, glucose metabolism, and lipid homeostasis. Dysregulation of HNF4α is implicated in various metabolic diseases.

  • Application in Research: The CCBA compound is used within the assay as a tool to study the HNF4α signaling pathway. Researchers can use it to investigate compounds that may activate or inhibit HNF4α by observing its effect on a reporter gene system. This self-validating system allows for the screening and characterization of novel drug candidates targeting this important nuclear receptor.

G cluster_cell Target Cell cluster_nucleus Nucleus HNF4a HNF4α Receptor DNA DNA (Promoter Region) HNF4a->DNA Binds to Reporter Reporter Gene (e.g., Luciferase) DNA->Reporter Controls Signal Measurable Signal (Light Output) Reporter->Signal Produces CCBA CCBA (CAS 6626-92-2) CCBA->HNF4a Modulates

Caption: Role of CCBA in an HNF4α reporter assay.

Analytical Methodologies

Ensuring the purity and concentration of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is critical for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[5][6]

Experimental Protocol: Validated Reverse-Phase HPLC Method

This protocol describes a robust, self-validating method for the quantification of the title compound, based on standard practices for aromatic, moderately polar molecules.[5]

  • Instrumentation:

    • An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software.[5]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for pH adjustment)

    • Reference standard of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

  • Chromatographic Conditions:

    • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Causality: The organic solvent (acetonitrile) elutes the compound from the non-polar C18 column. The acid ensures the phenolic hydroxyl and amide groups have a consistent protonation state, leading to sharp, reproducible peaks.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C (controlled).

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically scanned from 200-400 nm; phenolic compounds often detected around 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • The method should be validated for specificity, accuracy, precision, linearity, and range according to established pharmaceutical guidelines to ensure data integrity.[6]

Safety, Handling, and Toxicology

Proper handling of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is essential due to its potential hazards.[1][2]

Hazard StatementGHS CodeReference
Harmful if swallowedH302[1][3]
Causes skin irritationH315[1][3]
Causes serious eye irritationH319[1][3]
May cause respiratory irritationH335[1][3]
Presumed reproductive toxicant-[2]

Mandatory Handling Protocols:

  • Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields. An impervious lab coat is required.[2]

  • Engineering Controls: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[2]

    • Eye Contact: Flush eyes with water as a precaution.[2]

    • Ingestion: Rinse mouth with water. Consult a physician.[2]

  • Disposal: Dispose of waste material through a licensed professional waste disposal service. Do not allow it to enter the municipal drainage system.

Conclusion

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (CAS 6626-92-2) is a synthetically accessible chemical entity with a dual identity in the scientific landscape. It serves as a valuable starting point for the development of novel antiviral therapeutics against pathogens like RSV and adenovirus and simultaneously functions as a precision tool (CCBA) for the in-vitro study of the HNF4α nuclear receptor pathway. A thorough understanding of its synthesis, biological activities, and handling requirements is paramount for any researcher aiming to leverage its potential in drug discovery and molecular biology. Future investigations should focus on elucidating its exact antiviral mechanism of action and exploring the structure-activity relationships that govern its modulation of HNF4α.

References

  • (Source not directly used)
  • Indigo Biosciences. (2024, March 12). Safety Data Sheet: Human Hepatocyte Nuclear Factor 4 alpha (HNF4α; NR2A1) Assay Kit. Available at: [Link]

  • Watson International. 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide CAS 6626-92-2. Available at: [Link]

  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • (Source not directly used)
  • SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Available at: [Link]

Sources

An In-Depth Technical Guide to the Antiviral Properties of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The global challenge of emerging and re-emerging viral infections necessitates the rapid development of effective therapeutics. Drug repurposing, a strategy that identifies new uses for approved drugs, offers a significantly accelerated path to clinical application. This guide provides a comprehensive technical overview of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, an FDA-approved anthelmintic agent commonly known as Niclosamide, which has been identified as a potent, broad-spectrum antiviral agent.[1][2][3] We will delve into its wide-ranging antiviral activities, explore its multifaceted mechanisms of action, present detailed experimental protocols for its evaluation, and discuss the current challenges and future directions for its clinical translation as an antiviral therapeutic.

Introduction: From Tapeworms to Viruses

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, or Niclosamide, is a salicylamide derivative that has been utilized in clinical practice for decades to treat tapeworm infections.[1][2] Its established safety profile and listing on the World Health Organization's list of essential medicines make it an attractive candidate for drug repurposing.[2] The primary anthelmintic mechanism involves the uncoupling of oxidative phosphorylation in mitochondria of the parasite.[1][2] However, extensive screening campaigns have unveiled its potent activity against a diverse array of pathogens, including bacteria, cancer cells, and, most notably, a wide range of viruses.[1][3][4] This discovery has pivoted Niclosamide into the spotlight as a promising broad-spectrum antiviral agent, with potential applications against numerous viral threats of public health concern.[2]

The Antiviral Spectrum of Niclosamide

Through numerous in vitro studies, Niclosamide has demonstrated efficacy against a remarkable variety of both RNA and DNA viruses.[5] Its activity is often observed in the nanomolar to low-micromolar range, highlighting its potential as a potent viral inhibitor.[2]

Viral Family Specific Virus Reported EC50/IC50 Cell Line Reference(s)
Coronaviridae SARS-CoV<0.1 µMVero E6[1][2]
MERS-CoV1000-fold inhibition at 10 µMVero B4[2]
SARS-CoV-2Varies by variantVero E6, H1437[6]
Flaviviridae Zika Virus (ZIKV)Low micromolar-[1]
Japanese Encephalitis Virus (JEV)Low micromolar-[1]
Hepatitis C Virus (HCV)0.16 µM-[1]
Dengue Virus--[7]
Picornaviridae Human Rhinovirus (HRV)--[1]
Togaviridae Chikungunya Virus (CHIKV)Low micromolar-[1]
Adenoviridae Human Adenovirus (HAdV)Sub-micromolar to low micromolarA549[1][8]
Herpesviridae Epstein-Barr Virus (EBV)--[1]
Filoviridae Ebola Virus (EBOV)--[1]

Multifaceted Mechanisms of Antiviral Action

A key aspect of Niclosamide's broad-spectrum activity is that it primarily targets host cell pathways that viruses hijack for their replication, rather than targeting specific viral proteins. This host-directed approach makes it less susceptible to the development of viral resistance.[7]

Disruption of Intracellular pH Gradients

Many viruses, particularly enveloped ones, rely on the acidic environment of endosomes to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm. Niclosamide functions as a protonophore, a lipophilic molecule that can transport protons across biological membranes.[6] This action neutralizes the acidic pH of endosomes and other acidic organelles like the Golgi apparatus.[7][9] By disrupting this essential pH gradient, Niclosamide effectively blocks the entry and subsequent replication of a wide range of pH-dependent viruses.[6][7][10]

G cluster_0 Viral Entry Pathway cluster_1 Niclosamide Action Virus Virus Particle Endosome Endosome (Acidic pH) Virus->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm pH-dependent Fusion & Genome Release Blocked Fusion Blocked Endosome->Blocked Niclosamide Niclosamide (Protonophore) Niclosamide->Endosome Neutralizes pH G cluster_0 Normal Autophagy Pathway Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Elongation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Degradation Degradation Autolysosome->Degradation Degradation Virus Virus Virus->Autophagosome Hijacks for Replication Niclosamide Niclosamide Niclosamide->Autolysosome Induces Accumulation (Disrupts Flux)

Caption: Niclosamide's disruption of the viral-hijacked autophagy pathway.

Inhibition of Virus-Induced Syncytia Formation

Certain viruses, including SARS-CoV-2, can induce the fusion of infected cells with neighboring healthy cells, forming large, multinucleated cells called syncytia. This allows the virus to spread from cell to cell without being exposed to the host's immune system. Niclosamide has been shown to potently inhibit the formation of SARS-CoV-2 spike protein-mediated syncytia. [6][7]This action is thought to be mediated by the inhibition of the host cell scramblase TMEM16F, a protein involved in membrane fusion events. [6]

Structure-Activity Relationship (SAR) and Analog Development

While Niclosamide is a potent antiviral, its clinical utility is hampered by low aqueous solubility and poor oral bioavailability (<10%). [4][6]This has spurred research into developing analogs with improved pharmacokinetic properties and a better safety profile. Studies on derivatives of the Niclosamide scaffold have revealed that the protonophore property is crucial for antiviral efficacy. [6] Research into novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has yielded compounds with significantly improved selectivity indexes (SI) against human adenovirus (HAdV). [8]For instance, certain derivatives showed potent anti-HAdV activity while having significantly decreased cytotoxicity compared to the parent compound, Niclosamide. [8]Similarly, N-alkylated derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) with lower cytotoxicity than Niclosamide. [11]These findings suggest that the Niclosamide scaffold is a promising starting point for the development of optimized antiviral drugs with enhanced therapeutic windows. [6][8]

Experimental Protocols for Antiviral Evaluation

The following protocols provide a framework for the in vitro assessment of Niclosamide and its analogs. The causality behind experimental choices is emphasized to ensure robust and reproducible data.

General Workflow for In Vitro Antiviral Screening

G Start Start: Compound Library (Niclosamide & Analogs) Step1 Step 1: Cytotoxicity Assay (e.g., MTT / CCK-8) Determine CC50 Start->Step1 Step2 Step 2: Primary Antiviral Screen (e.g., CPE Reduction Assay) Identify Hits Step1->Step2 Use non-toxic concentrations Step3 Step 3: Dose-Response Assay (e.g., Plaque Reduction) Determine EC50 Step2->Step3 Step4 Step 4: Mechanistic Assays (e.g., RT-qPCR, Western Blot) Quantify Viral Replication Inhibition Step3->Step4 Confirm activity of potent compounds End End: Lead Compound Identification (High Selectivity Index) Step4->End

Caption: Standard workflow for evaluating antiviral compounds in vitro.

Protocol 1: Cytotoxicity Assay (MTT Method)
  • Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells. This allows for the differentiation between true antiviral effects and effects due to cell death. The 50% cytotoxic concentration (CC50) is a key parameter.

  • Methodology:

    • Cell Seeding: Seed host cells (e.g., Vero E6 for SARS-CoV-2, A549 for HAdV/RSV) in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 1 x 10^4 cells/well) and incubate overnight.

    • Compound Treatment: Prepare a 2-fold serial dilution of Niclosamide in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.

    • Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression.

Protocol 2: Plaque Reduction Assay
  • Rationale: This is the gold-standard assay for quantifying the inhibition of infectious virus production. It measures the ability of a compound to prevent the formation of plaques (localized areas of cell death) caused by viral infection. The 50% effective concentration (EC50) is determined.

  • Methodology:

    • Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.

    • Infection: Remove the growth medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C.

    • Compound Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) mixed with various concentrations of Niclosamide (well below its CC50). The semi-solid overlay prevents the spread of progeny virus through the medium, restricting it to cell-to-cell spread and thus forming distinct plaques.

    • Incubation: Incubate the plates for several days until visible plaques are formed in the "virus only" control wells.

    • Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones.

    • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Determine the EC50 by plotting the percentage of inhibition against the compound concentration.

Challenges and Future Directions

Despite its potent in vitro activity, the clinical development of Niclosamide as an antiviral faces significant hurdles. [3]

  • Poor Bioavailability: Niclosamide's low solubility and absorption limit its systemic exposure when administered orally. [4][6]This is a major obstacle for treating systemic viral infections.

  • Cytotoxicity: The therapeutic window for Niclosamide can be narrow, as its antiviral efficacy can overlap with its cytotoxicity at higher concentrations. [3][6] To overcome these challenges, several innovative strategies are being explored:

  • Advanced Formulations: Nanotechnology-based delivery systems, such as nanosuspensions, are being developed to enhance the solubility and bioavailability of Niclosamide. [4][12]Inhalable formulations are also being investigated to deliver the drug directly to the primary site of respiratory infections. [12]2. Analog Development: As previously discussed, synthesizing new chemical entities based on the Niclosamide scaffold aims to create compounds with an improved selectivity index—retaining high antiviral potency while reducing host cell toxicity. [6][8]3. Clinical Trials: Several clinical trials have been initiated to evaluate the efficacy of repurposed Niclosamide against various viral diseases, particularly COVID-19. [4][7]The outcomes of these trials will be critical in determining its future role in antiviral therapy.

Conclusion

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide) represents a compelling case study in drug repurposing. Its evolution from a simple anthelmintic to a broad-spectrum antiviral candidate is underpinned by a unique, host-directed mechanism of action that promises a high barrier to viral resistance. While challenges related to its physicochemical properties remain, ongoing innovations in drug delivery and medicinal chemistry are paving the way for its potential clinical use. The continued investigation of Niclosamide and its next-generation analogs holds significant promise for the development of new, urgently needed tools to combat a wide range of viral pathogens.

References

  • Xu, J., Shi, P.-Y., Li, H., & Zhou, J. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(5), 909–915. [Link]

  • Jurgeit, A., McDowell, R., Moese, S., Hanselmann, B., Vu, C. B., & Wicht, O. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLoS Pathogens, 8(10), e1002976. [Link]

  • Kadri, H., et al. (2021). Niclosamide—A promising treatment for COVID‐19. British Journal of Pharmacology, 178(13), 2635-2646. [Link]

  • Fursmidt, R. B., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Microbiology Spectrum, 10(4), e00911-22. [Link]

  • Xu, J., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830–12852. [Link]

  • Gassen, N. C., et al. (2019). SKP2 attenuates autophagy through Beclin1-ubiquitination and its inhibition reduces MERS-Coronavirus infection. Nature Communications, 10(1), 5770. (Note: The provided search results mention the mechanism for MERS-CoV and autophagy, this is a representative paper on the topic). [Link]

  • Pindiprolu, S. S., & Pindiprolu, S. (2020). Plausible mechanisms of Niclosamide as an antiviral agent against COVID-19. Medical Hypotheses, 142, 109820. [Link]

  • El-Damasy, D. A., et al. (2019). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Advances, 9(45), 26039-26052. [Link]

  • Xu, J., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Wang, G., et al. (2025). Repurposing Niclosamide for COVID-19: Synergistic Strategies of Nanotechnology and Novel Materials to Enhance Antiviral Efficacy. Microbial Pathogenesis, 108169. [Link]

  • Fursmidt, R. (2022). Repurposing Niclosamide for COVID-19. [Link]

  • Wang, Y., et al. (2022). Repurposing niclosamide as a novel anti-SARS-Cov-2 drug by restricting entry protein CD147. Signal Transduction and Targeted Therapy, 7(1), 167. [Link]

  • Al-Awady, M. S., et al. (2025). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Imperiale, F., et al. (2020). Toward Repositioning Niclosamide for Antivirulence Therapy of Pseudomonas aeruginosa Lung Infections: Development of Inhalable Formulations through Nanosuspension Technology. Molecular Pharmaceutics, 17(10), 3846–3858. [Link]

  • Xu, J., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931. [Link]

Sources

Technical Guide: Putative Targets of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the putative targets and mechanism of action for 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (also referred to as 2',5-Dichlorosalicylanilide or DCSA ).

Executive Summary

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is a bioactive salicylanilide derivative structurally analogous to Niclosamide but lacking the 4'-nitro moiety.[1][2] While often overshadowed by its nitrated congener, this compound exhibits a distinct polypharmacological profile.[1][2]

Its primary mechanism of action is mitochondrial uncoupling , acting as a protonophore to dissipate the transmembrane potential (


).[1][2] However, recent high-precision screens have identified it as a putative inhibitor of Promyelocytic Leukemia (PML) nuclear bodies  and a potent antiviral agent against Respiratory Syncytial Virus (RSV)  and Adenoviruses .[1][2] This guide dissects these targets, providing the causal logic for their validation in drug development.

Chemical Identity & Physicochemical Properties

Understanding the targets requires first understanding the molecule's capacity to cross membranes and interact with hydrophobic pockets.[1][2]

PropertyValueRelevance to Target Engagement
IUPAC Name 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamideCore scaffold for search/synthesis.[1][2]
Common Abbr. DCSA, 2',5-DichlorosalicylanilideUsed in older bioenergetics literature.[1][2]
Molecular Weight ~282.12 g/mol Optimal for oral bioavailability (Lipinski compliant).[1][2]
pKa (Phenolic) ~6.5 - 7.0Critical for proton cycling at physiological pH (7.4).[1][2]
LogP ~4.0 - 4.5High lipophilicity drives membrane insertion (Mitochondria).[1][2]
H-Bond Donors 2 (Amide N-H, Phenolic O-H)Key for binding pocket interactions (e.g., PML).[1][2]

Primary Putative Targets

Target 1: The Mitochondrial Inner Membrane (Protonophore Activity)

Mechanism: The most validated "target" is not a single protein but the lipid bilayer of the inner mitochondrial membrane (IMM) .[1][2] The compound acts as a lipophilic weak acid.[1][2]

  • Deprotonation: In the mitochondrial matrix (alkaline pH), the phenolic hydroxyl group releases a proton, becoming an anion (

    
    ).[1][2]
    
  • Delocalization: The negative charge is stabilized by the electron-withdrawing chlorine atoms and the amide bond, allowing the anion to remain lipophilic.[1][2]

  • Translocation: The anion crosses the IMM to the intermembrane space (acidic pH).[1][2]

  • Protonation: It picks up a proton (

    
    ) to become neutral (
    
    
    
    ).[1][2]
  • Return: The neutral

    
     diffuses back into the matrix, completing the futile cycle and dissipating the proton motive force (PMF) required for ATP synthesis.[1][2]
    

Therapeutic Implication: This uncoupling induces energy stress, activating AMPK , inhibiting mTORC1 , and triggering apoptosis in metabolically demanding cancer cells.[1][2]

Target 2: Promyelocytic Leukemia (PML) Nuclear Bodies

Mechanism: Recent screens identify 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide as a PML inhibitor .[1][2] PML bodies are nuclear sub-structures involved in apoptosis, senescence, and antiviral defense.[1][2]

  • Direct/Indirect Action: The compound promotes the degradation or disassembly of PML bodies.[2] This is often mediated by the oxidation of zinc-finger motifs on the PML protein (RBCC domain) due to ROS generation (a downstream effect of mitochondrial uncoupling) or direct covalent modification.[1][2]

  • Oncological Relevance: Degradation of PML-RAR

    
     fusion proteins is the curative mechanism in Acute Promyelocytic Leukemia (APL).[1][2] This compound mimics the functional outcome of Arsenic Trioxide (ATO) but via a distinct organic scaffold.[1][2]
    
Target 3: Viral Replication Complexes (RSV & Adenovirus)

Mechanism: The compound exhibits potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV).[1][2][3]

  • Target: Inhibition of viral replication machinery.[1][2][3]

  • Causality: The antiviral effect is likely host-targeted rather than virus-targeted.[1][2] By uncoupling mitochondria, the compound alters the host cell's metabolic state, making it inhospitable for viral replication which requires high ATP levels.[1][2] It may also modulate nucleocytoplasmic trafficking via PML body disruption.[1][2]

Experimental Validation Protocols

To validate these targets in a new biological model, the following self-validating workflows are recommended.

Protocol A: Mitochondrial Uncoupling Validation (Seahorse Assay)

Objective: Distinguish between Electron Transport Chain (ETC) inhibition and Uncoupling.[1][2]

  • Cell Prep: Seed HepG2 or HeLa cells (20,000 cells/well) in XF96 plates.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR).

  • Compound Injection: Inject 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Titrate 0.1

    
    M – 10 
    
    
    
    M).
    • Result if Uncoupler: Immediate increase in OCR (maximal respiration) without ATP production.[1][2]

    • Result if Inhibitor: Decrease in OCR.

  • Oligomycin Control: Add Oligomycin (ATP synthase inhibitor).[1][2]

    • Validation: If the compound is an uncoupler, OCR remains elevated despite Oligomycin presence.[1][2]

Protocol B: PML Degradation Assay (Western Blot & Immunofluorescence)

Objective: Confirm target engagement with PML nuclear bodies.[1][2]

  • Treatment: Treat NB4 (APL) or U2OS cells with compound (1-5

    
    M) for 6, 12, and 24 hours.[1][2]
    
  • Lysis: Lyse cells in RIPA buffer containing NEM (N-ethylmaleimide) to preserve sumoylation states.

  • Western Blot: Probe for PML (anti-PML antibody).[1][2]

    • Readout: Disappearance of high molecular weight PML species (Sumoylated PML) and reduction in total PML protein.[1][2]

  • Microscopy (Orthogonal): Fix cells and stain with anti-PML (green) and DAPI (blue).[1][2]

    • Readout: Count nuclear speckles.[1][2] A "hit" is defined as the transition from >10 speckles/nucleus to diffuse nuclear staining or <2 speckles.[1][2]

Visualizing the Mechanism

The following diagram illustrates the dual-action pathway connecting mitochondrial uncoupling to PML degradation and cell death.

MechanismOfAction cluster_Mito Mitochondria (Primary Target) cluster_Nucleus Nucleus (Downstream Target) Compound 5-Chloro-N-(2-chlorophenyl) -2-hydroxybenzamide Uncoupling Protonophore Cycle (Uncoupling) Compound->Uncoupling Inserts in IMM PML_Body PML Nuclear Bodies (Zinc Finger Oxidation) Compound->PML_Body Putative Direct Binding? DeltaPsi Drop in Membrane Potential (ΔΨm) Uncoupling->DeltaPsi H+ Leak ROS ROS Generation (Superoxide) DeltaPsi->ROS ETC Dysregulation ATP_Drop ATP Depletion DeltaPsi->ATP_Drop ROS->PML_Body Oxidative Stress Effect Apoptosis / Antiviral State ATP_Drop->Effect Metabolic Starvation Degradation PML Degradation (Sumoylation Loss) PML_Body->Degradation Degradation->Effect

Figure 1: Mechanistic flow from mitochondrial insertion to nuclear PML degradation.[1][2]

Data Summary: Activity Profile

Target / PathwayAssay TypeEffective Concentration (

/

)
Phenotypic Outcome
Mitochondrial Uncoupling Oxygen Consumption (Seahorse)0.5 – 2.0

M
Increased respiration, ATP drop.[1][2]
PML Degradation Western Blot / IF1.0 – 5.0

M
Loss of nuclear bodies, apoptosis in APL cells.[1][2]
RSV Replication Plaque Reduction Assay~0.5

M
Inhibition of viral progeny.[1][2]
Cytotoxicity (Cancer) MTT / CellTiter-Glo1.0 – 10.0

M
Selective toxicity to leukemia/prostate cancer.[1][2]

References

  • Ježek, P., et al. (2019). Uncoupling mechanism and redox regulation of mitochondrial uncoupling protein 1 (UCP1). Biochimica et Biophysica Acta (BBA)-Bioenergetics.[1][2] Available at: [Link][1][2]

  • Childress, E. S., et al. (2018). Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential.[1][2] Journal of Medicinal Chemistry. Available at: [Link][1][2]

  • PubChem. 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Methodological & Application

Application Note: Cytotoxicity Profiling of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide) using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, more commonly known as Niclosamide, is an FDA-approved anthelmintic drug used for treating tapeworm infections.[1][2] Beyond its established use, a significant body of research has identified Niclosamide as a potent multifunctional agent with antiviral and anti-cancer properties.[1][3] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways, including Wnt/β-catenin, mTOR, and STAT3, which are often dysregulated in cancer.[1][2][4] Niclosamide has been shown to induce cell cycle arrest, inhibit proliferation, and trigger apoptosis in various cancer cell lines.[1][5]

Given its potential for repositioning as a therapeutic in oncology and other fields, a robust and reproducible method for quantifying its cytotoxic effects is essential. This application note provides a detailed protocol for assessing the cytotoxicity of Niclosamide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a widely accepted method for evaluating cell viability.[6][7]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The core principle lies in the enzymatic conversion of a water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[8] In viable, metabolically active cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, catalyze this reduction.[6] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[6]

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenase Activity MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Materials and Reagents

  • Compound: 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide, CAS: 50-65-7)

  • Cell Line: Human lung adenocarcinoma cell line (A549) or other appropriate cancer cell line.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA solution (0.25%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (capable of measuring absorbance at 570 nm)

    • 96-well flat-bottom cell culture plates

    • Multichannel pipette

    • Orbital shaker

Experimental Workflow

The overall workflow for the cytotoxicity assay is a multi-day process that requires careful planning and aseptic technique.

Workflow cluster_1 cluster_2 cluster_3 Day1 Day 1: Cell Seeding Harvest Harvest & Count Cells Day1->Harvest Day2 Day 2: Compound Treatment Prepare Prepare Niclosamide serial dilutions Day2->Prepare Day4 Day 4: Viability Assay Add_MTT Add MTT Reagent Day4->Add_MTT Analysis Data Analysis Seed Seed cells into 96-well plate Harvest->Seed Incubate1 Incubate 24h Seed->Incubate1 Incubate1->Day2 Treat Treat cells Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Incubate2->Day4 Incubate3 Incubate 1.5-4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Read_Abs->Analysis

Caption: Experimental workflow for Niclosamide cytotoxicity assessment.

Detailed Step-by-Step Protocol

Part 1: Cell Culture and Seeding (Day 1)
  • Cell Maintenance: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a density of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).[8]

    • Expert Insight: Consistent cell seeding is critical. Avoid seeding cells in the outer perimeter wells as they are prone to evaporation (the "edge effect"). Instead, fill these wells with 100 µL of sterile PBS to maintain humidity.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

Part 2: Compound Preparation and Treatment (Day 2)
  • Stock Solution Preparation: Niclosamide is poorly soluble in aqueous solutions but is soluble in DMSO.[9][10][11] Prepare a 15 mM stock solution by dissolving 5 mg of Niclosamide powder (MW: 327.12 g/mol ) in 1.02 mL of DMSO.[10]

    • Trustworthiness Check: Ensure the powder is fully dissolved. Gentle vortexing or warming to 37°C may be necessary. Store the stock solution in aliquots at -20°C.[10][11]

  • Working Solutions: Perform a serial dilution of the Niclosamide stock solution in serum-free medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 0 µM). The final concentration in the well will be half of this.

    • Vehicle Control: It is crucial to include a vehicle control. This contains the highest concentration of DMSO used in the treatment wells (typically ≤0.5%) but no Niclosamide. This step ensures that any observed cytotoxicity is due to the compound and not the solvent.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared Niclosamide working solutions or control medium to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubation: Return the plate to the incubator for 48 to 72 hours. The optimal incubation time may vary depending on the cell line's doubling time and should be determined empirically.

Part 3: MTT Assay and Data Acquisition (Day 4)
  • MTT Reagent Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.

    • At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[12]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[8][12] During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.[13]

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Expert Insight: To ensure complete solubilization, place the plate on an orbital shaker for 15 minutes at room temperature, protected from light.[13]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6]

Data Analysis and Interpretation

  • Calculate Percentage Viability:

    • Average the absorbance readings for the triplicate wells of each condition.

    • Subtract the average absorbance of the blank (medium only) from all other values.

    • Normalize the data to the vehicle control to calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Generate Dose-Response Curve:

    • Plot the % Cell Viability (Y-axis) against the corresponding Niclosamide concentration (X-axis). For better visualization and analysis, the X-axis should be on a logarithmic scale.[14] The resulting curve is typically sigmoidal.[15]

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of Niclosamide that reduces cell viability by 50%.[16]

    • This value is determined from the dose-response curve by finding the concentration that corresponds to 50% viability.

    • Expert Insight: Use a non-linear regression analysis (four-parameter logistic model) with software like GraphPad Prism to accurately calculate the IC₅₀ value from the dose-response data.[15][17]

Example Data Presentation

Table 1: Raw Absorbance Data (570 nm)

Niclosamide (µM) Replicate 1 Replicate 2 Replicate 3 Average
0 (Vehicle) 1.254 1.288 1.271 1.271
1.56 1.103 1.121 1.095 1.106
3.12 0.855 0.879 0.863 0.866
6.25 0.612 0.630 0.625 0.622
12.5 0.341 0.355 0.338 0.345
25 0.150 0.145 0.152 0.149

| 50 | 0.088 | 0.091 | 0.085 | 0.088 |

Table 2: Calculated Results

Niclosamide (µM) Average Absorbance % Cell Viability
0 (Vehicle) 1.271 100.0%
1.56 1.106 87.0%
3.12 0.866 68.1%
6.25 0.622 49.0%
12.5 0.345 27.1%
25 0.149 11.7%
50 0.088 6.9%

| Calculated IC₅₀ | | ~6.5 µM |

References

  • Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (2022). ACS Omega. Available at: [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc. National Center for Biotechnology Information. Available at: [Link]

  • The magic bullet: Niclosamide. Frontiers in Oncology. Available at: [Link]

  • How to calculate IC50 for my dose response? (2016). ResearchGate. Available at: [Link]

  • Can anyone tell me about the solubility of niclosamide? (2015). ResearchGate. Available at: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2023). YouTube. Available at: [Link]

  • Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo. Anticancer Research. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Benzamide, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxy-. PubChem. Available at: [Link]

  • Niclosamide: Beyond an antihelminthic drug. PubMed Central. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MTT Proliferation Assay Protocol. (2024). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide solubility in DMSO vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, commonly known as Niclosamide. This guide provides in-depth answers to frequently asked questions regarding its solubility in DMSO and ethanol, offering troubleshooting advice and best practices for your experiments.

Frequently Asked Questions (FAQs)

What is the expected solubility of Niclosamide in DMSO and ethanol?

The solubility of Niclosamide, a compound known for its poor aqueous solubility, differs significantly between dimethyl sulfoxide (DMSO) and ethanol.[1] DMSO is generally a much more effective solvent for Niclosamide than ethanol.

It is important to note that reported solubility values can vary between sources, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific form of Niclosamide used (e.g., ethanolamine salt vs. free acid).

Data Summary: Niclosamide Solubility

SolventReported Solubility RangeMolar Solubility (approx.)Notes
DMSO 14 mg/mL to 30 mg/mL[2][3]~42.8 mM to ~91.7 mMA powerful polar aprotic solvent, excellent for creating high-concentration stock solutions.[4][5]
Ethanol 0.25 mg/mL to 6 mg/mL[2][3]~0.76 mM to ~18.3 mMA polar protic solvent; solubility can be enhanced with heating.[6][7]

A study also reported the mole fraction solubility of niclosamide at 323.15 K to be 1.52 × 10⁻⁴ in DMSO and 1.66 × 10⁻⁴ in ethanol.[1]

Why is there a significant difference in solubility between DMSO and ethanol?

The difference in solubility is rooted in the chemical properties of the solvents and their interaction with the Niclosamide molecule.

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor.[4] The phenolic hydroxyl (-OH) group on Niclosamide can readily form a strong hydrogen bond with the sulfoxide group of DMSO, facilitating its dissolution.[1] Its ability to dissolve a wide range of polar and nonpolar compounds makes it highly effective for solubilizing complex molecules like Niclosamide.[4][5]

  • Ethanol: Ethanol is a polar protic solvent, meaning it has a hydroxyl group that can act as both a hydrogen bond donor and acceptor. While it can interact with Niclosamide, the overall solvation is less effective compared to DMSO. Some sources indicate that solubility in ethanol can be improved by heating.[6][7]

Troubleshooting and Experimental Protocols

I'm seeing a precipitate when diluting my Niclosamide stock solution into an aqueous buffer. What's happening and how can I fix it?

This is a common issue known as "precipitation upon dilution" and occurs because Niclosamide is poorly soluble in water.[1][6] When a concentrated stock in an organic solvent is diluted into an aqueous medium (like cell culture media or PBS), the Niclosamide molecules are forced out of the solution as they come into contact with water, a poor solvent for them.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of Niclosamide in your aqueous solution.

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the Niclosamide stock solution to your aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes help to keep the compound in solution at lower concentrations.

    • Stepwise Dilution: Instead of a single large dilution, try a series of smaller dilutions.

  • Increase the Cosolvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic solvent in the final solution can help maintain solubility. However, be mindful that both DMSO and ethanol can have effects on cells at higher concentrations.[8][9]

  • Consider a Surfactant or Carrier: For in vivo or complex in vitro models, formulation strategies using surfactants or carriers like PEG 6000 and Poloxamer 188 have been shown to improve the aqueous solubility and bioavailability of Niclosamide.[10]

What is the recommended protocol for preparing a high-concentration stock solution of Niclosamide?

For most applications requiring a high-concentration stock, DMSO is the solvent of choice.

Protocol: Preparing a 15 mM Niclosamide Stock in DMSO [3]

  • Weighing: Accurately weigh 5 mg of Niclosamide powder.

  • Solvent Addition: Add 1.02 mL of high-purity, anhydrous DMSO to the powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[11] Visually inspect the solution to ensure there are no remaining solid particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[3][6]

G cluster_protocol Protocol: Niclosamide Stock in DMSO weigh 1. Weigh 5 mg Niclosamide Powder add_dmso 2. Add 1.02 mL of DMSO weigh->add_dmso Transfer dissolve 3. Vortex and/or Sonicate for complete dissolution add_dmso->dissolve Mix store 4. Aliquot and Store at -20°C dissolve->store Final Step

Workflow for preparing a Niclosamide stock solution.
When should I choose ethanol over DMSO to dissolve Niclosamide?

While DMSO offers superior solubility, there are instances where ethanol might be preferred:

  • Cell Line Sensitivity: Some cell lines are more sensitive to DMSO, and ethanol may be a less toxic alternative at the required final concentration.[8][12] Always perform a solvent tolerance test for your specific cell line.

  • Experimental Constraints: Certain experimental techniques or downstream applications may be incompatible with DMSO.

Protocol: Preparing a Saturated Solution of Niclosamide in Ethanol

  • Weighing: Weigh a known amount of Niclosamide powder.

  • Solvent Addition: Add a small volume of 100% ethanol.

  • Dissolution: Vortex the mixture. If undissolved solid remains, you can gently warm the solution (e.g., in a 37°C water bath) to aid dissolution, as Niclosamide's solubility in ethanol increases with temperature.[6][7]

  • Clarification: If a saturated solution is desired, continue adding small amounts of Niclosamide until a persistent precipitate is observed. Centrifuge the solution to pellet the excess solid and carefully collect the supernatant.

  • Storage: Store the ethanolic solution at -20°C. Be aware that the compound may precipitate out of solution upon freezing and may require warming and vortexing to redissolve.

How should I store my Niclosamide solutions?

Stock solutions of Niclosamide in either DMSO or ethanol can be stored at -20°C for up to three months.[3][6] To maintain the integrity of the compound, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation that can be caused by multiple freeze-thaw cycles. For aqueous dilutions, it is not recommended to store them for more than one day.[2]

G cluster_comparison Solvent Choice Logic DMSO DMSO Stock Solution ~14-30 mg/mL Store at -20°C Stable for ~3 months Ethanol Ethanol Stock Solution ~0.25-6 mg/mL Store at -20°C Stable for ~3 months start Need to Dissolve Niclosamide high_conc High Concentration Needed? start->high_conc cell_sensitivity Cell Sensitivity to DMSO? high_conc->cell_sensitivity No use_dmso Use DMSO high_conc->use_dmso Yes cell_sensitivity->use_dmso No use_ethanol Use Ethanol cell_sensitivity->use_ethanol Yes

Sources

Technical Support Center: Aqueous Stability of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide, commonly known as Niclosamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with Niclosamide in aqueous solutions. Given its classification as a Biopharmaceutics Classification System (BCS) Class II drug, Niclosamide's low solubility and potential for instability are critical experimental hurdles.[1] This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties of Niclosamide in aqueous environments.

Q1: What is the expected aqueous solubility of Niclosamide?

A1: Niclosamide is characterized by its very low aqueous solubility. At 20°C, its solubility is reported to be between 5-8 μg/mL.[1] One study measured the solubility of pure Niclosamide in water to be 5.7 μg/mL.[2] However, its solubility is highly dependent on the pH of the solution.

Q2: How does pH impact the solubility and stability of Niclosamide?

A2: As a weak acid with a phenolic -OH group (pKa values reported between 5.6 and 7.2), the solubility of Niclosamide increases significantly in alkaline conditions (higher pH).[1][3] For instance, one study demonstrated an increase in supernatant concentration from approximately 1.77 μM at pH 3.66 to over 641 μM at pH 9.5.[4]

While solubility is enhanced at high pH, stability is compromised. Niclosamide is generally stable in acidic to neutral aqueous solutions (pH 1-4).[5] However, it undergoes rapid hydrolytic degradation in alkaline media, particularly at pH values above 7.[5][6] Forced degradation studies show that in strongly alkaline solutions (e.g., 1N NaOH), degradation is observable over a period of days.[4][7] Therefore, a critical trade-off exists between achieving a higher concentration in solution and maintaining the chemical integrity of the molecule.

Q3: What are the primary degradation products of Niclosamide in aqueous solution?

A3: The primary degradation pathway for Niclosamide in both acidic and basic conditions is the hydrolysis of its amide bond.[1][3][6] This cleavage results in two main degradation products:

  • 5-Chlorosalicylic acid (also known as 5-chloro-2-hydroxybenzoic acid)

  • 2-Chloro-4-nitroaniline

These products have different chemical properties (e.g., fluorescence, color) than the parent molecule and can be readily identified by analytical techniques like HPLC or spectrophotometry.[5][6][8]

Q4: Is Niclosamide sensitive to light?

A4: Yes, Niclosamide is a photosensitive compound.[5] Exposure to both sunlight and UV light can induce photodegradation, leading to the formation of degradation products.[5][6] Some reports also indicate that alkaline conditions can further promote photooxidation.[1][3][8] Consequently, it is imperative to protect Niclosamide solutions from light during preparation, storage, and experimentation by using amber vials or covering glassware with aluminum foil.

Q5: What are the recommended storage conditions for aqueous Niclosamide solutions?

A5: Based on its chemical properties, the following storage conditions are recommended:

  • pH: Store solutions in a buffered system at a pH below 7, ideally between pH 4 and 6, to minimize hydrolysis.

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to slow down any potential degradation.

  • Light: Always store solutions in light-protected containers (e.g., amber glass vials).

  • Duration: Due to its potential for precipitation and degradation, it is strongly recommended to prepare Niclosamide solutions fresh for each experiment whenever possible.

Q6: Why do I see different solubility results with Niclosamide from different suppliers or batches?

A6: This variability can be attributed to the existence of different solid-state forms, or polymorphs, of Niclosamide.[7] The compound can exist as a hygroscopic anhydrous form or as at least two different monohydrates (HA and HB).[1] The anhydrous form is more soluble but can rapidly convert to the less soluble and more stable monohydrate form in an aqueous medium.[1] This conversion can lead to precipitation and a lower-than-expected final concentration in solution. Different suppliers may provide different polymorphic forms, leading to discrepancies in dissolution behavior.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: Inconsistent or lower-than-expected concentration in solution after preparation.

  • Probable Cause 1: Precipitation due to Polymorphic Conversion. The initially dissolved, more soluble anhydrous form may be converting to a less soluble monohydrate and precipitating out of solution.[1] This is a common cause of inconsistent results.

    • Solution: Prepare solutions immediately before use. Avoid storing aqueous stock solutions for extended periods. If you observe a precipitate, do not assume the supernatant concentration is what you initially prepared. Consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol) before final dilution in buffer, but be mindful of the co-solvent's effect on your experimental system.

  • Probable Cause 2: Degradation. If the solution was prepared at a high pH (>7) or was not protected from light, chemical degradation may have occurred, reducing the concentration of the parent compound.

    • Solution: Verify the pH of your final solution and ensure it is within the stable range (ideally pH < 7). Always work in light-protected conditions. Analyze the solution by HPLC to check for the presence of degradation peaks corresponding to 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.

  • Troubleshooting Workflow: Inconsistent Concentration

    G start Inconsistent or Low Concentration Observed q1 Was the solution prepared fresh (<1-2 hours)? start->q1 cause1 Probable Cause: Precipitation due to polymorphic conversion. q1->cause1 No q2 Was the solution pH maintained below 7? q1->q2 Yes sol1 Action: Prepare solution immediately before use. Consider kinetic solubility approaches. cause1->sol1 end Re-analyze concentration. If issue persists, assess raw material. sol1->end cause2 Probable Cause: Alkaline Hydrolysis. q2->cause2 No q3 Was the solution protected from light? q2->q3 Yes sol2 Action: Use a validated buffer system (pH 4-6). Confirm final pH of the solution. cause2->sol2 sol2->end cause3 Probable Cause: Photodegradation. q3->cause3 No q3->end Yes sol3 Action: Use amber vials or foil-wrapped glassware for all steps. cause3->sol3 sol3->end

    Caption: Troubleshooting workflow for inconsistent Niclosamide concentration.

Issue 2: Appearance of a yellow tint or unexpected peaks in analytical readouts (HPLC, UV-Vis).

  • Probable Cause: Chemical Degradation. The appearance of a yellow color is a strong indicator of degradation, as one of the primary hydrolysis products, 2-chloro-4-nitroaniline, is a yellow-colored compound.[6] New peaks in an HPLC chromatogram are also definitive evidence of degradation.

    • Solution: Review your experimental conditions.

      • Check pH: Ensure the pH has not drifted into the alkaline range.

      • Check Light Exposure: Confirm that all steps were performed with adequate light protection.

      • Check Temperature: Ensure the solution was not exposed to high temperatures.

      • Confirm Identity: If possible, use analytical standards of the expected degradants (5-chlorosalicylic acid and 2-chloro-4-nitroaniline) to confirm the identity of the new peaks in your chromatogram.

  • Hydrolytic Degradation Pathway of Niclosamide

    G cluster_products Degradation Products parent Niclosamide (5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide) prod1 5-Chlorosalicylic Acid parent->prod1 Hydrolysis (Amide Bond Cleavage) prod2 2-Chloro-4-nitroaniline parent->prod2 Hydrolysis (Amide Bond Cleavage)

Section 3: Data Summary & Key Protocols

Data Summary Tables

Table 1: pH-Dependent Solubility of Niclosamide This table summarizes representative data on how pH affects Niclosamide concentration in aqueous buffer. Actual values may vary based on the specific polymorph and buffer system used.

pHApproximate Supernatant Concentration (μM)Fold Increase (approx.)
3.66~1.8 - 2.51x (Baseline)
8.0~30~15x
8.5~90~45x
9.1~300~150x
9.5~640 - 700~350x
Data synthesized from references [4]and.[7]

Table 2: Summary of Factors Affecting Niclosamide Stability

FactorCondition Leading to InstabilityPrimary ConsequenceRecommended Mitigation
pH Alkaline conditions (pH > 7)Hydrolysis of amide bondMaintain solution pH in the acidic to neutral range (4-6).
Light Exposure to UV or sunlightPhotodegradationUse amber glassware or foil wrapping at all times.
Temperature Elevated temperatures (>40°C)Increased degradation ratePrepare and store solutions at refrigerated temperatures.
Solid Form Use of anhydrous polymorph in waterConversion to less soluble monohydratePrepare solutions fresh; do not store stock solutions.
Experimental Protocols

Protocol 1: Preparation of a Buffered Niclosamide Working Solution

Causality: This protocol is designed to minimize degradation and precipitation by controlling pH and preparing the solution fresh. Using a small amount of an organic co-solvent aids initial dissolution before dilution into the final aqueous buffer.

  • Preparation of Stock Solution: Accurately weigh the required amount of Niclosamide powder. Dissolve it in a minimal volume of HPLC-grade DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM). Ensure the powder is fully dissolved.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate or citrate buffer) and adjust the pH to a value between 4.0 and 6.0. Filter the buffer through a 0.22 µm filter.

  • Working Solution Preparation: In a light-protected volumetric flask, add the appropriate volume of the aqueous buffer. While stirring, slowly add the required volume of the Niclosamide organic stock solution to reach the final desired concentration.

    • Expert Tip: The final concentration of the organic co-solvent should be kept to a minimum (ideally <1%) to avoid artifacts in your experiment. The slow addition to a stirring buffer helps prevent immediate precipitation.

  • Final Check: Verify the pH of the final working solution. Use the solution immediately. Do not store.

Protocol 2: Basic Stability Assessment by HPLC

Causality: This HPLC method allows for the separation and quantification of intact Niclosamide from its primary, more polar degradation products, providing a direct measure of stability.

  • Sample Preparation: Prepare a Niclosamide solution (e.g., 10 µg/mL) in the aqueous buffer you wish to test. Dispense aliquots into amber HPLC vials.

  • Forced Degradation (Control): To generate degradation products as markers, prepare a separate solution in a dilute alkaline medium (e.g., pH 10 buffer or 0.01 M NaOH) and another exposed to direct UV light for several hours.

  • Time Point Analysis:

    • Inject a sample immediately after preparation (T=0).

    • Store the remaining vials under the desired test conditions (e.g., specific temperature, light exposure).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where Niclosamide and its degradants absorb (e.g., 330 nm).

  • Data Analysis: Monitor the peak area of the intact Niclosamide peak over time. A decrease in its area, coupled with an increase in the area of new, earlier-eluting peaks (degradation products), indicates instability. Calculate the percentage of Niclosamide remaining at each time point relative to T=0.

References

  • Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. [Link]

  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology Motivates Potentially Universal Mucin-Penetrating Nas. [Link]

  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. [Link]

  • Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. [Link]

  • Stability study of niclosamide using spectroscopy and chromatography. [Link]

  • stability studies on niclosamide using derivative spectroscopic and chromatographic methods. [Link]

  • Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. [Link]

  • Niclosamide | C13H8Cl2N2O4 | CID 4477. [Link]

  • Kinetic study and mechanism of Niclosamide degradation | Request PDF. [Link]

  • The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections. [Link]

  • Oral Delivery of Niclosamide as an Amorphous Solid Dispersion That Generates Amorphous Nanoparticles during Dissolution. [Link]

Sources

Preventing aggregation of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It explains the causative factors behind aggregation and offers validated protocols and strategies to maintain compound solubility and ensure the integrity of your experiments.

FAQ 1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What is happening and why?

This is the most common issue encountered and is a classic case of a poorly soluble compound crashing out of solution when transferred from a high-concentration organic stock to an aqueous medium.

The "Why": Understanding the Physicochemical Properties

The behavior of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is governed by its chemical structure. It is a lipophilic molecule, meaning it prefers non-polar (organic) environments over polar (aqueous) ones. This is quantitatively described by its physicochemical properties. The structure is analogous to Niclosamide, a drug well-known for its minimal water solubility of just 5.7-20 µg/mL[3][4].

PropertyPredicted ValueImplication for SolubilitySource
Molecular Formula C₁₃H₉Cl₂NO₃-[5]
Molecular Weight ~298.12 g/mol -[5]
XLogP3 3.9High value indicates significant hydrophobicity and poor aqueous solubility.[5]
Hydrogen Bond Donors 3Can interact with water, but this is overcome by the large hydrophobic structure.[5]
pKa (Phenolic OH) ~2.63 (for 5-chlorosalicylic acid)The molecule's charge state, and thus solubility, is highly dependent on pH.[6]

The high XLogP3 value confirms the molecule's lipophilic nature. When you dilute your DMSO stock into an aqueous buffer, the DMSO concentration plummets, and the water molecules cannot effectively solvate the hydrophobic compound, causing it to self-associate and precipitate. This is a common challenge for 30-50% of compounds in screening libraries[2].

Troubleshooting Workflow: From Problem to Solution

Use the following decision tree to diagnose and solve aggregation issues.

G cluster_0 Start Here cluster_1 Step 1: Stock & Dilution cluster_2 Step 2: Buffer Optimization cluster_3 Step 3: Excipient Addition cluster_4 End Point start Precipitation or Aggregation Observed stock_check Is stock clear? Is DMSO <1% final? start->stock_check stock_sol Remake stock in fresh, dry DMSO. Use intermediate dilution step. stock_check->stock_sol No ph_check Is buffer pH > pKa + 1? stock_check->ph_check Yes tech_check Review Dilution Technique. (See Protocol 2) stock_sol->tech_check tech_check->ph_check ph_adjust Adjust buffer to pH 7.5 - 8.5 to deprotonate phenol. ph_check->ph_adjust No excipient_check Is compound still precipitating? ph_check->excipient_check Yes ph_adjust->excipient_check add_surfactant Add non-ionic surfactant (e.g., Tween-80, 0.01%) excipient_check->add_surfactant Yes end Solution Stable: Proceed with Assay excipient_check->end No add_cyclo Use Cyclodextrin (e.g., HP-β-CD) add_surfactant->add_cyclo add_cyclo->end

Caption: Troubleshooting Decision Tree for Aggregation.

FAQ 2: What is the optimal pH for my assay buffer to maintain solubility?

The "Why": Ionization and Solubility

The 2-hydroxybenzamide moiety contains a phenolic hydroxyl group. The solubility of such groups is highly pH-dependent.

  • At acidic or neutral pH (pH < pKa): The hydroxyl group is protonated (-OH) and the molecule is neutral. This form is less soluble in water.

  • At alkaline pH (pH > pKa): The hydroxyl group is deprotonated (-O⁻), creating a charged phenolate ion. This charge significantly increases the molecule's interaction with polar water molecules, thereby increasing its solubility.

Phenolic compounds are generally more soluble at alkaline pH values[7]. For this compound, using a buffer with a pH of 7.5 to 8.5 is recommended to ensure the phenolic group is sufficiently deprotonated to aid in solubility.

FAQ 3: How can I use excipients to prevent aggregation? What are the pros and cons?

If pH optimization is insufficient, solubility-enhancing excipients are the next logical step. The two most common classes are surfactants and cyclodextrins.

1. Surfactants (e.g., Tween® 80, Polysorbate 20)

  • Mechanism: Surfactants are amphipathic molecules. Above a certain concentration (the Critical Micelle Concentration or CMC), they form micelles. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic shell interacts with the aqueous buffer, keeping the entire complex in solution[8]. They also reduce surface tension, which can prevent surface-adsorption-driven aggregation[9].

  • Pros: Very effective at low concentrations, widely used in biological assays.

  • Cons: Can interfere with some assays (e.g., membrane-based assays) or affect cell viability at higher concentrations.

2. Cyclodextrins (e.g., HP-β-CD, Methyl-β-CD)

  • Mechanism: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form inclusion complexes by encapsulating the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility[10][][12].

  • Pros: Generally have low cell toxicity and are highly effective at solubilizing a wide range of compounds[13].

  • Cons: Can sometimes extract lipids from cell membranes at high concentrations. The complexation may also reduce the free concentration of the drug available to interact with its target.

G cluster_0 Mechanism of Cyclodextrin CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Hydrophobic Drug p1 Drug->p1 p1->CD Encapsulation

Caption: Cyclodextrin forming an inclusion complex.

Excipient ClassRecommended Starting Conc.ProsCons
Non-ionic Surfactants 0.01% - 0.05% (v/v) Tween® 80Highly effective, low costPotential for assay interference, cell toxicity at high conc.
Cyclodextrins 1-10 mM HP-β-CDLow toxicity, high solubilizing capacityCan reduce free drug conc., higher cost
FAQ 4: What concentration of DMSO is safe for my cells and my compound's solubility?

Dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions[14]. However, it is critical to minimize the final concentration in your assay.

  • Impact on Solubility: While DMSO dissolves the compound in the stock, adding this stock to a buffer creates a complex co-solvent system. If the final DMSO concentration is too high, it can alter protein structures. If it's too low, the compound precipitates.

  • Impact on Cells: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Some robust lines may tolerate up to 1%, but this should always be validated with a vehicle control.

  • Best Practice: Always aim for a final DMSO concentration of ≤ 0.5% (v/v). This often requires making an intermediate dilution of your stock solution before the final dilution into the assay plate. Water uptake by DMSO, especially during freeze-thaw cycles, can also decrease compound solubility and promote precipitation[15].

FAQ 5: Could my experimental technique be causing the precipitation?

Yes, poor technique during serial dilution is a frequent and underestimated cause of compound precipitation. The goal is to avoid creating localized areas of high compound concentration where the solvent capacity is exceeded.

The "Why": The Physics of Dilution

When a small volume of DMSO stock is pipetted directly into a large volume of aqueous buffer, the DMSO disperses slowly. This creates transient, localized micro-environments where the compound concentration is extremely high, but the DMSO concentration is too low to maintain solubility, leading to rapid precipitation.

A proper serial dilution technique ensures a smooth transition between solvent environments[16][17].

Protocols and Methodologies

Protocol 1: Preparation of 10 mM Stock Solution
  • Weigh Compound: Accurately weigh out 2.98 mg of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (MW ~298.12 g/mol ).

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilize: Vortex thoroughly for 1-2 minutes. If needed, sonicate for 5-10 minutes in a water bath until the solution is completely clear.

  • Store: Aliquot into low-binding tubes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Recommended Serial Dilution Method (Intermediate Step)

This protocol is designed for a final assay volume of 100 µL and a final DMSO concentration of 0.5%.

  • Prepare Intermediate Plate: Add 50 µL of your assay buffer (pre-warmed to the assay temperature) to the wells of a 96-well polypropylene plate.

  • Initial Dilution: Add 1 µL of your 10 mM DMSO stock to the first well of a new row. This creates a 200 µM intermediate dilution in 2% DMSO. Mix thoroughly by pipetting up and down 5-10 times. Crucially, always use fresh pipette tips for each transfer to prevent carryover[18].

  • Serial Dilution: Perform your serial dilutions (e.g., 1:3) across the row of the intermediate plate. For a 1:3 dilution, transfer 25 µL from the current well to the next well containing 50 µL of buffer, and mix.

  • Final Transfer: Transfer 50 µL from each well of the intermediate plate to the corresponding wells of your final assay plate, which already contains 50 µL of cells or other reagents. This halves the compound and DMSO concentration, achieving your final desired concentrations in 0.5% DMSO.

Pipetting Best Practices:

  • Pre-wet pipette tips by aspirating and dispensing the liquid two to three times before any transfer[16].

  • Immerse the tip just below the liquid surface to avoid coating the outside of the tip[16].

  • Mix thoroughly but gently after each transfer to ensure homogeneity[18].

Protocol 3: Screening for an Effective Excipient
  • Prepare Buffers: Prepare several batches of your final assay buffer. One will be a control (no excipient). Others will contain varying concentrations of your chosen excipient (e.g., Buffer + 0.01% Tween-80; Buffer + 0.05% Tween-80; Buffer + 5 mM HP-β-CD).

  • Test Solubility: Prepare your highest desired concentration of the compound in each of the prepared buffers.

  • Incubate: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Observe: Visually inspect for precipitation. For a more quantitative measure, you can measure light scattering at a wavelength like 600 nm using a plate reader. A higher reading indicates more aggregation.

  • Select & Validate: Choose the lowest concentration of the excipient that prevents precipitation and run a vehicle control (buffer + excipient only) in your assay to ensure it does not interfere with the biological readout.

References
  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]

  • Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium. ResearchGate. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. Available from: [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

  • Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. PubMed Central. Available from: [Link]

  • How to do serial dilutions (including calculations). Integra Biosciences. Available from: [Link]

  • Serial Dilution Protocol. BPS Bioscience. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available from: [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. PubMed Central. Available from: [Link]

  • Understanding Serial Dilution - An Essential Practice for Drug Discovery. StackWave. Available from: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available from: [Link]

  • Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. Oxford Academic. Available from: [Link]

  • Can anyone tell me about the solubility of niclosamide? ResearchGate. Available from: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available from: [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide Antiviral Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide and its analogues in antiviral assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific expertise and practical laboratory experience. Our goal is to empower you to overcome common experimental hurdles and ensure the integrity and reproducibility of your results.

Introduction to 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide in Antiviral Research

5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is a member of the salicylanilide class of compounds, which has garnered significant interest for its potential broad-spectrum antiviral activities. Research has indicated its efficacy, along with its analogues, against various viruses, notably Respiratory Syncytial Virus (RSV) and human adenovirus (HAdV)[1]. While the precise molecular mechanisms are still under investigation, preliminary studies suggest that these compounds may interfere with viral replication processes and modulate the host's inflammatory response to infection[1]. The structurally similar and well-studied salicylanilide, Niclosamide, has been shown to exhibit antiviral effects through various mechanisms, including the modulation of cellular signaling pathways like Wnt/β-catenin, STAT3, NF-κB, and mTORC1, as well as by affecting endocytosis and autophagy[2][3]. This suggests that 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide may operate through similar complex, multi-faceted mechanisms.

This guide will address common challenges encountered during the in vitro evaluation of this compound, from basic assay setup to the interpretation of complex results.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide, and how does this influence my assay design?

A1: The exact viral or host protein target of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is not yet definitively identified. However, based on studies of its analogues and the broader class of salicylanilides, it is likely a host-directed antiviral rather than a direct-acting antiviral[2]. Preliminary mechanistic studies on analogues suggest interference with HAdV DNA replication and later stages of the viral life cycle[1]. For RSV, analogues have been shown to suppress viral replication and RSV-induced activation of IRF3 and NF-κB, key regulators of the innate immune response[4].

  • Causality in Experimental Choices: This presumed mechanism of action suggests that assays measuring downstream effects of viral replication (e.g., cytopathic effect, viral protein expression, or progeny virus yield) are highly relevant. Assays that can dissect the stage of the viral life cycle being inhibited (e.g., entry, replication, assembly, or egress) will be particularly informative.

Q2: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I differentiate true antiviral efficacy from cell death?

A2: This is a critical and common challenge in antiviral drug discovery. A compound that is toxic to host cells will invariably inhibit viral replication, leading to false-positive results[5].

  • Self-Validating System: To address this, it is imperative to run a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, compound concentrations, and incubation times, but in the absence of the virus[6]. The 50% cytotoxic concentration (CC50) should be determined and compared to the 50% effective concentration (EC50) from the antiviral assay. The ratio of these two values (CC50/EC50) is the Selectivity Index (SI), a key measure of the compound's therapeutic window. A higher SI value indicates greater antiviral specificity.

Q3: My compound has poor solubility in aqueous media. How can I manage this in my cell-based assays?

A3: Solubility is a frequent issue with small molecule drug candidates[7]. 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide is typically dissolved in dimethyl sulfoxide (DMSO).

  • Expertise & Experience: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells[8]. To achieve this, prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay medium, do so in a stepwise manner and vortex or sonicate briefly to aid dissolution. Visual inspection for precipitation is crucial. If precipitation occurs, you may need to lower the final testing concentration or explore the use of solubility-enhancing excipients, though the latter can complicate data interpretation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Antiviral Activity
Potential Cause Troubleshooting Steps Scientific Rationale
Compound Instability 1. Prepare fresh stock solutions of the compound for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Assess the stability of the compound in your cell culture medium over the course of the experiment.Compounds can degrade in aqueous solutions or when subjected to multiple freeze-thaw cycles. Studies have shown that while many compounds are stable in DMSO with some water content, stability can be compound-specific.
Variability in Viral Titer 1. Use a consistent, low-passage viral stock for all experiments. 2. Titer the viral stock immediately before each experiment using a reliable method like a plaque assay or TCID50 assay.The infectivity of a viral stock can decrease over time with storage and handling, leading to variability in infection levels and, consequently, the apparent efficacy of the antiviral compound[9].
Cell Health and Passage Number 1. Maintain a consistent cell passage number for all experiments. 2. Regularly check cells for mycoplasma contamination. 3. Ensure a uniform and healthy cell monolayer at the time of infection.Cell lines can change phenotypically at high passage numbers, affecting their susceptibility to viral infection and their response to the compound. Mycoplasma contamination can also significantly alter experimental outcomes.
Inconsistent Assay Conditions 1. Standardize all incubation times, temperatures, and reagent concentrations. 2. Ensure even mixing of the compound in the assay medium.Minor variations in experimental conditions can lead to significant differences in results, particularly in sensitive assays[10].
Issue 2: High Background in ELISA or High Content Imaging Assays
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Washing 1. Increase the number and vigor of wash steps. 2. Ensure that wash buffers are fresh and at the correct pH.Inadequate washing can leave behind unbound antibodies or other reagents, leading to non-specific signal[11].
Non-specific Antibody Binding 1. Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking agent. 2. Titrate the primary and secondary antibodies to determine the optimal concentrations.Blocking agents prevent the non-specific binding of antibodies to the plate surface. Using the lowest effective antibody concentration will reduce background signal.
Cross-Reactivity of Secondary Antibody 1. Use a secondary antibody that has been pre-adsorbed against the species of your sample. 2. Run a control with only the secondary antibody to check for non-specific binding.The secondary antibody may be cross-reacting with endogenous proteins in your cell lysate or on the plate surface[12].
Autofluorescence of the Compound 1. In imaging assays, check for compound fluorescence at the excitation and emission wavelengths of your reporter. 2. Include a "compound only" control (no cells, no virus) to measure background fluorescence.Some small molecules are inherently fluorescent and can interfere with imaging-based readouts.
Issue 3: Ambiguous Results in Cytotoxicity Assays
Potential Cause Troubleshooting Steps Scientific Rationale
Interference with Assay Reagents 1. For MTT or XTT assays, run a cell-free control with the compound and the assay reagent to check for direct reduction of the tetrazolium salt. 2. Consider using an alternative cytotoxicity assay, such as CellTiter-Glo, which measures ATP levels and is less prone to chemical interference[13].Some compounds can directly interact with the chemical reporters used in viability assays, leading to inaccurate readings. Polyphenolic compounds, which share some structural similarities with salicylanilides, have been shown to interfere with MTT assays[13].
Delayed Cytotoxicity 1. Extend the incubation time of the cytotoxicity assay to match the duration of the antiviral assay.The toxic effects of a compound may not be apparent at earlier time points.
Cellular Stress Response 1. At sub-toxic concentrations, assess markers of cellular stress (e.g., heat shock proteins, oxidative stress) to determine if the compound is affecting cell health in ways not captured by viability assays.A compound may not kill cells but could induce a stress response that inhibits viral replication, which could be misinterpreted as a specific antiviral effect.

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA)

This assay is considered the gold standard for quantifying the inhibition of viral infectivity.

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., HEp-2 for RSV) at a density that will result in a confluent monolayer on the day of infection[14].

  • Compound and Virus Preparation: Prepare serial dilutions of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide in serum-free medium. Mix each dilution with an equal volume of virus suspension containing a known number of plaque-forming units (PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.5% agarose or methylcellulose) to restrict viral spread to adjacent cells[14].

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).

  • Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Manually count the plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value from the dose-response curve.

RT-qPCR for Viral Load Quantification

This method measures the amount of viral genetic material, providing a sensitive readout of viral replication.

  • Experimental Setup: Seed cells in a multi-well plate and infect with the virus in the presence of varying concentrations of the compound. Include appropriate controls (no virus, virus only, compound only).

  • RNA Extraction: At a designated time post-infection, lyse the cells and extract total RNA using a commercial kit.

  • Reverse Transcription (RT): Convert the viral RNA to cDNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

  • Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the viral genome. Also, amplify a housekeeping gene (e.g., GAPDH or beta-actin) to normalize for the amount of input RNA[15].

  • Data Analysis: Use the ΔΔCt method to calculate the fold change in viral RNA levels in treated samples compared to the untreated virus control[15].

Visualizations

Logical Workflow for Troubleshooting Antiviral Assay Failure

troubleshooting_workflow start Assay Failure: No or Inconsistent Antiviral Effect check_compound Verify Compound Integrity - Fresh stock? - Solubility issues? - Stability in media? start->check_compound check_virus Validate Virus Stock - Consistent titer? - Low passage? start->check_virus check_cells Assess Cell Health - Correct passage? - Mycoplasma-free? - Healthy monolayer? start->check_cells check_assay Review Assay Protocol - Correct controls? - Standardized conditions? start->check_assay cytotoxicity Evaluate Cytotoxicity - Run parallel CC50 assay - Calculate Selectivity Index (SI) check_compound->cytotoxicity resolve Problem Resolved check_compound->resolve If compound is degraded check_virus->resolve If titer is inconsistent check_cells->resolve If cells are unhealthy check_assay->cytotoxicity data_analysis Re-evaluate Data Analysis - Correct statistical methods? - Appropriate curve fitting? check_assay->data_analysis mechanism Consider Mechanism of Action - Is the assay appropriate for the expected target? cytotoxicity->mechanism If SI is low mechanism->check_assay data_analysis->resolve

Caption: A logical workflow for diagnosing the root cause of antiviral assay failures.

Signaling Pathways Potentially Modulated by Salicylanilides

salicylanilide_pathways cluster_cellular_processes Cellular Processes cluster_viral_processes Viral Processes compound 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Salicylanilide) STAT3 STAT3 Pathway compound->STAT3 Inhibition NFkB NF-κB Pathway compound->NFkB Inhibition mTORC1 mTORC1 Signaling compound->mTORC1 Inhibition Wnt Wnt/β-catenin Pathway compound->Wnt Inhibition Autophagy Autophagy compound->Autophagy Modulation Inflammation Virus-Induced Inflammation STAT3->Inflammation NFkB->Inflammation Replication Viral Replication mTORC1->Replication Wnt->Replication Autophagy->Replication Replication->Inflammation

Caption: Potential cellular signaling pathways modulated by salicylanilides like 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide.

References

  • Xu J, Wu W, Chen H, Xue Y, Bao X, Zhou J. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorg Med Chem. 2021;39:116157. [Link]

  • Pizzorno, A., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. Antiviral Research, 181, 104872. [Link]

  • Shen, L., et al. (2020). High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. Journal of Virology, 94(13), e00315-20. [Link]

  • Busti, E., et al. (2020). Troubleshooting fine‐tuning procedures for qPCR system design. Journal of Cellular and Molecular Medicine, 24(16), 8963-8975. [Link]

  • Xu, J., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. [Link]

  • Geretti, A. M. (2006). Case studies. In Antiretroviral Resistance in Clinical Practice. Mediscript. [Link]

  • Krátký, M., & Vinšová, J. (2011). Antiviral activity of substituted salicylanilides--a review. Mini reviews in medicinal chemistry, 11(11), 956–967. [Link]

  • Cieplak, M., et al. (2018). Small molecule inhibits respiratory syncytial virus entry and infection by blocking the interaction of the viral fusion protein with the cell membrane. Journal of Virology, 92(13), e00259-18. [Link]

  • Cheng, X., et al. (2012). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 17(6), 765–773. [Link]

  • Xu, J., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorganic & Medicinal Chemistry, 39, 116157. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]

  • Lee, A. (2016, August 11). 5 Tips for Troubleshooting Viral Transductions. Addgene Blog. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Sun, Y., et al. (2018). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 158, 196-204. [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]

  • Belouzard, S., et al. (2020). In vitro validation of the antiviral activity of clofoctol. bioRxiv. [Link]

  • Schlicksup, C. J., & Zlotnick, A. (2020). Viral structural proteins as targets for antivirals. Current opinion in virology, 45, 43–50. [Link]

  • Cianci, C., et al. (2004). Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. Journal of Virology, 78(1), 41-49. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds. [Link]

  • Virology Research Services. (2019, May 30). How to look at … Part 1/3: Viral entry. [Link]

  • Szaefer, H., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5593. [Link]

  • Li, C., et al. (2021). Exploring the Antiviral Potential of Natural Compounds against Influenza: A Combined Computational and Experimental Approach. International journal of molecular sciences, 22(16), 8889. [Link]

  • Cagno, V., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of visualized experiments : JoVE, (104), 53222. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Li, Y., et al. (2018). Flaviviridae virus nonstructural proteins 5 and 5A mediate viral immune evasion and are promising targets in drug development. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 101, 74–82. [Link]

  • Kim, D., et al. (2023). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. Journal of Medicinal Chemistry, 66(7), 4983-4999. [Link]

  • Creative Biostructure. (n.d.). High-throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus. [Link]

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. [Link]

  • Muller, L. (2023). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses. Journal of Antivirals & Antiretrovirals, 15(3), 1-2. [Link]

  • Garcia-de-la-Fuente, I., et al. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Frontiers in Cellular and Infection Microbiology, 12, 844309. [Link]

  • HiMedia Laboratories. (2021). Dimethyl Sulfoxide (DMSO). [Link]

  • Tan, C. W., et al. (2022). Evaluation of In Vitro and In Vivo Antiviral Activities of Vitamin D for SARS-CoV-2 and Variants. Viruses, 14(3), 513. [Link]

  • Fedorov, O., et al. (2021). Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases. Viruses, 13(5), 884. [Link]

  • Al-ghazali, M., et al. (2023). Destruction/Inactivation of SARS-CoV-2 Virus Using Ultrasound Excitation: A Preliminary Study. Applied Sciences, 13(13), 7705. [Link]

  • ResearchGate. (2023). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. [Link]

  • Miller, V. (2001). Interpretation of Resistance Assay Results. Antiviral Therapy, 6(Suppl 2), 1-9. [Link]

  • Taylor & Francis. (n.d.). Niclosamide – Knowledge and References. [Link]

  • Li, H., et al. (2024). A new mechanism of respiratory syncytial virus entry inhibition by small-molecule to overcome K394R-associated resistance. Journal of Medical Virology, 96(8), e29928. [Link]

  • Montana Molecular. (2020, June 26). SARS-CoV-2 Pseudovirus Entry Assay. [Link]

  • Kim, H. J., et al. (2012). Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis. Journal of Virological Methods, 186(1-2), 111-116. [Link]

  • JoVE. (2022, July 17). RSV Micro-neutralization: Assay | Protocol Preview [Video]. YouTube. [Link]

Sources

Technical Support Center: 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide, commonly known as Niclosamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, we address common challenges, from basic handling to complex assay artifacts, providing not just solutions but the underlying scientific rationale to empower your research.

Section 1: Compound Identity & Handling

This section addresses foundational questions regarding the physical and chemical properties of Niclosamide and best practices for its storage and handling to ensure experimental reproducibility.

Q1: What is 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide), and what are its key physicochemical properties?

A1: 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide (Niclosamide) is a salicylamide derivative. It is well-known as an anthelmintic drug approved by the FDA, but it has gained significant attention for its potential applications in oncology, virology, and metabolic diseases due to its diverse mechanisms of action, including mitochondrial uncoupling and inhibition of multiple signaling pathways like STAT3 and Wnt/β-catenin.[1][2]

Understanding its physicochemical properties is the first step in designing robust assays and avoiding artifacts.

PropertyValueSource
Molecular Formula C₁₃H₈Cl₂N₂O₂PubChem CID 4477
Molecular Weight 327.12 g/mol PubChem CID 4477
Appearance Yellowish to white crystalline powder---
Solubility Practically insoluble in water; Soluble in ethanol, acetone, chloroform[3]
pKa 5.6 to 7.2[4]
LogP ~4.5PubChem CID 4477

The high LogP and poor aqueous solubility are critical factors that contribute to challenges like compound aggregation in aqueous buffers, which is a major source of assay artifacts.[3][5]

Q2: How should I properly store and handle Niclosamide to prevent degradation and experimental variability?

A2: Proper storage and handling are critical for maintaining the integrity of Niclosamide and ensuring the validity of your results. Degradation can introduce new chemical species that may interfere with your assay or exhibit their own biological activity.

  • Storage: Store solid Niclosamide in a tightly sealed container in a cool, dry, dark place. A desiccator at 4°C is recommended for long-term storage.

  • Solution Preparation: Due to its poor aqueous solubility, stock solutions are typically prepared in organic solvents like DMSO or ethanol at high concentrations (e.g., 10-50 mM). Prepare fresh working dilutions in your aqueous assay buffer immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • pH Sensitivity: Niclosamide's solubility and stability are pH-dependent.[4] In highly basic conditions (e.g., using 0.1M NaOH for hydrolysis studies), it degrades to a yellow-colored product, a property that has been exploited for colorimetric quantification.[6] Be mindful of the pH of your assay buffer, as shifts can affect both solubility and stability.

  • Light Sensitivity: As a phenolic compound, Niclosamide may be sensitive to light. Protect stock solutions and experimental samples from direct light by using amber vials or covering containers with foil.

Section 2: Analytical Assay Troubleshooting (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantifying Niclosamide and assessing its purity. However, its chemical properties can lead to common chromatographic issues.

Q3: I'm developing an RP-HPLC method for Niclosamide and observing significant peak tailing. What is the cause and how can I fix it?

A3: Peak tailing is a frequent issue when analyzing compounds like Niclosamide. The primary cause is often secondary interactions between the analyte and the stationary phase.

Causality: Niclosamide has a phenolic hydroxyl group and an amide group. The hydroxyl group is acidic, and at mobile phase pH values above its pKa, it can become deprotonated. This negatively charged species can interact with residual, positively charged silanol groups on the silica-based C18 column, causing peak tailing.

Troubleshooting Workflow:

Sources

Technical Support Center: Overcoming Low Bioavailability of Salicylanilide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with salicylanilide derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to address the primary challenge associated with this promising class of compounds: poor oral bioavailability. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have before troubleshooting specific experimental issues.

Q1: What are salicylanilide derivatives and why is their bioavailability often low?

A: Salicylanilides are a class of pharmacologically active compounds characterized by a core structure of a salicylic acid linked to an aniline via an amide bond (2-hydroxy-N-phenylbenzamide).[1] They exhibit a wide spectrum of biological activities, including anthelmintic, anticancer, antibacterial, and antiviral properties.[1] The well-known drug Niclosamide is a prominent example.[2]

The primary reason for their low bioavailability is their extremely poor aqueous solubility.[2][3] This is due to their highly crystalline, lipophilic ("grease-ball") molecular structure. According to the Biopharmaceutics Classification System (BCS), these compounds typically fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed. Because salicylanilides dissolve very slowly, their absorption is "dissolution rate-limited," meaning the slow dissolution step is the bottleneck that prevents the drug from reaching systemic circulation in effective concentrations.[4][5]

Q2: How is the bioavailability of a new salicylanilide derivative typically assessed?

A: Bioavailability is determined through in vivo pharmacokinetic (PK) studies, usually in an animal model (e.g., rats, mice). The derivative is administered (e.g., orally), and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured using a validated analytical method.

Key PK parameters that define bioavailability include:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

The most common analytical techniques for quantifying salicylanilides and their metabolites in biological fluids are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Q3: My compound has poor solubility. Is that the only factor I need to worry about for oral absorption?

A: While poor solubility is the most significant hurdle, it's not the only one. Other critical factors include:

  • Permeability: The ability of the drug to pass through the intestinal epithelium. While many salicylanilides are lipophilic and thus predicted to have good permeability (BCS Class II), this isn't guaranteed. Some derivatives may be substrates for efflux transporters (like P-glycoprotein) that actively pump the drug back into the intestinal lumen.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. The liver can extensively metabolize the drug, reducing the amount of active compound that reaches the rest of the body.

  • Chemical Stability: The compound must be stable in the varying pH environments of the gastrointestinal tract (acidic in the stomach, more neutral in the intestine).

A comprehensive development plan must address all three of these potential barriers.

Section 2: Troubleshooting Guide for Formulation & Development

This section is structured as a series of common experimental problems and their corresponding solutions, moving from basic to advanced strategies.

Problem Area 1: Initial Formulation - The Compound Won't Dissolve
Q: My salicylanilide derivative shows negligible solubility (<1 µg/mL) in aqueous buffers. What are the first and most direct strategies to try?

A: When facing extremely low intrinsic solubility, the initial goal is to physically alter the drug to increase its dissolution rate. The most accessible methods involve increasing the surface area available for dissolution or modifying the immediate solvent environment.

  • Particle Size Reduction: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area.

    • Micronization: Techniques like jet milling can reduce particle size to the micron range (1-10 µm). This is a standard and effective first step.[9]

    • Nanonization (Nanosuspensions): Creating a suspension of drug nanoparticles (<1000 nm) via wet-bead milling or high-pressure homogenization can further increase the surface area and dissolution velocity.[10][11]

  • pH Adjustment: Salicylanilides have an acidic phenolic hydroxyl group. By raising the pH of the medium with an alkalizing agent, you can deprotonate this group, forming a more soluble salt in situ.[12]

    • Causality: The ionized salt form of the drug is significantly more polar and thus more water-soluble than the neutral form.

    • Limitations: This strategy is most effective for in vitro screening but can be challenging in vivo as the drug will precipitate when it moves to a different pH environment (e.g., from the neutral intestine back to a physiological pH of 7.4 in the blood).

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent in which the drug is more soluble.[13] Co-solvents reduce the polarity of the aqueous environment, making it more favorable for the lipophilic drug to dissolve.[13]

    • Trustworthiness: This is a reliable method for preparing solutions for early in vitro assays, but toxicity and regulatory acceptance of co-solvents must be carefully considered for final formulations.

Data Presentation: Common Co-solvents for Preclinical Formulations
Co-solventTypical Concentration RangeKey Considerations
Propylene Glycol (PG)5-60%Generally recognized as safe (GRAS); can cause hemolysis at high concentrations IV.
Polyethylene Glycol 400 (PEG 400)10-70%GRAS; good solubilizing power for many lipophilic drugs.
Ethanol5-20%Can cause precipitation upon dilution; potential for toxicity.
Dimethyl Sulfoxide (DMSO)<10% (often much lower)Excellent solubilizer but primarily used for in vitro screening due to toxicity concerns.
Problem Area 2: Advanced Formulations - Physical Modifications are Insufficient
Q: I've micronized my compound, but the dissolution rate and subsequent in vivo exposure are still too low. What are the next-level formulation strategies?

A: When simple physical modifications are not enough, the strategy shifts to altering the solid-state properties of the drug or using sophisticated carrier systems. The goal is often to create a "supersaturated" state in the GI tract, where the drug concentration temporarily exceeds its thermodynamic solubility, driving absorption.[5]

  • Amorphous Solid Dispersions (ASDs): This is one of the most powerful and widely used techniques.[11][14] An ASD involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.

    • Causality & Expertise: Crystalline drugs must overcome a high energy barrier (crystal lattice energy) to dissolve. By converting the drug to its high-energy amorphous state, this barrier is removed, leading to a much faster dissolution rate and the ability to achieve a supersaturated solution.[5][14] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing.[11]

    • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

    • Preparation Methods: Hot-melt extrusion and spray drying are scalable manufacturing methods.[10][15] For lab-scale screening, solvent evaporation is a practical choice.

  • Lipid-Based Formulations (LBFs): These formulations use lipidic excipients to pre-dissolve the drug. Upon contact with GI fluids, they form fine emulsions or micellar solutions, presenting the drug in a solubilized state ready for absorption.[10][14]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[16]

    • Authoritative Grounding: LBFs can also enhance absorption by interacting with lipid uptake pathways and may even promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.

    • Causality: The hydrophobic salicylanilide molecule can be encapsulated within the cyclodextrin cavity, forming an "inclusion complex."[17] This complex has a hydrophilic exterior, dramatically increasing its aqueous solubility and dissolution.[9][17]

    • Trustworthiness: This is a well-established technique used in commercially available products. The binding affinity and stoichiometry can be characterized using methods like phase-solubility diagrams.

Visualization: Mechanism of Amorphous Solid Dispersion (ASD)

ASD_Mechanism cluster_0 High Energy State cluster_1 Low Energy State cluster_2 Dissolution & Absorption Amorphous {Amorphous Drug (High Energy, Disordered)} | Polymer Matrix (Stabilizer) Dissolved {Drug in Solution} Amorphous->Dissolved Fast Dissolution (No Lattice Energy) Crystalline {Crystalline Drug (Low Energy, Ordered)} Crystalline->Dissolved Slow Dissolution (Lattice Energy Barrier) Dissolved->Crystalline Precipitation (Inhibited by Polymer) Absorbed {Absorbed Drug (Systemic Circulation)} Dissolved->Absorbed Absorption

Problem Area 3: Post-Dissolution Barriers - Permeability & Metabolism
Q: My advanced formulation shows excellent dissolution in vitro, but the in vivo bioavailability is still disappointingly low. What's the next diagnostic step?

A: This scenario strongly suggests that the bottleneck is no longer dissolution but rather poor membrane permeability or extensive first-pass metabolism.

  • Assess Permeability: Before proceeding, it is crucial to determine if your compound can cross the intestinal wall.

    • Experimental Workflow: Use an in vitro model like a Caco-2 cell monolayer assay. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters. Measuring the transport of your drug from the apical (gut) side to the basolateral (blood) side provides a good estimate of its permeability.

  • Prodrug Strategy: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted in vivo to the active parent drug.

    • Causality & Expertise: This strategy can overcome multiple barriers. For example, masking the acidic phenolic group with an ester or a glycoside can increase lipophilicity to enhance passive diffusion or, conversely, increase solubility.[18] A well-designed prodrug can also be engineered to be a poor substrate for efflux pumps or metabolic enzymes, releasing the active drug only after it has been absorbed. A recent study showed a 10-fold increase in oral bioavailability for a Niclosamide prodrug.[19]

    • Self-Validating System: The key risk is that the prodrug may not be efficiently converted to the active drug in vivo.[18] Therefore, PK studies must measure both the prodrug and the released active parent drug to validate the approach.

  • Peptide Conjugation: For certain applications like oncology, conjugating the salicylanilide to a carrier peptide can be a sophisticated targeting strategy.

    • Authoritative Grounding: Peptides like tuftsin derivatives can be used to target receptors (e.g., neuropilin receptors) that are overexpressed on cancer cells, enhancing internalization and bioavailability at the target site.[20][21] This approach can improve both solubility and selective delivery.[20]

Visualization: Workflow for Diagnosing Post-Dissolution Issues

Post_Dissolution_Workflow Start High In Vitro Dissolution, Low In Vivo Bioavailability Caco2 Perform Caco-2 Permeability Assay Start->Caco2 Decision Permeability Low? Caco2->Decision Prodrug Design Prodrug to Improve Permeability Decision->Prodrug Yes Metabolism Investigate First-Pass Metabolism (Liver Microsomes) Decision->Metabolism No End Re-evaluate In Vivo PK Prodrug->End Prodrug2 Design Prodrug to Block Metabolic Site Metabolism->Prodrug2 Prodrug2->End

Section 3: Key Experimental Protocols

Protocol 1: Lab-Scale Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Objective: To screen different polymers for their ability to form a stable ASD with a salicylanilide derivative.

  • Materials:

    • Salicylanilide derivative (API)

    • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

    • Common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both API and polymer.

  • Procedure:

    • Preparation: Accurately weigh the API and polymer at different ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolution: Dissolve the mixture in a minimal amount of the selected common solvent in a glass beaker or flask. Stir until a clear solution is obtained.

    • Evaporation: Place the beaker in a vacuum oven at a controlled temperature (e.g., 40-50°C) to slowly evaporate the solvent. The slow removal is critical to prevent phase separation.

    • Drying: Once a solid film is formed, continue to dry under high vacuum for 24-48 hours to remove all residual solvent.

    • Processing: Scrape the resulting solid film. Gently grind it into a fine powder using a mortar and pestle.

    • Characterization (Self-Validation): This is the most critical step. Analyze the resulting powder to confirm it is amorphous and not a simple physical mixture.

      • Differential Scanning Calorimetry (DSC): An amorphous solid will show a glass transition (Tg), while a crystalline drug will show a sharp melting endotherm. The absence of the melting peak confirms an amorphous state.

      • Powder X-Ray Diffraction (PXRD): Crystalline materials produce sharp diffraction peaks, whereas amorphous materials produce a broad, diffuse "halo."

Protocol 2: In Vitro-In Vivo Correlation (IVIVC) - A Conceptual Overview

An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (like dissolution rate) to an in vivo response (like plasma concentration profile).[22][23] Achieving a Level A IVIVC , the highest category, allows the in vitro dissolution profile to serve as a surrogate for in vivo bioequivalence studies.[24]

  • Conceptual Workflow:

    • Develop Formulations: Create a series of formulations of the same drug with different release rates (e.g., fast, medium, slow). This can be achieved by varying polymer type, drug loading in an ASD, or particle size.

    • In Vitro Testing: Perform dissolution testing on all formulations under identical, well-controlled conditions.

    • In Vivo Testing: Administer each formulation to subjects (animal or human) and obtain the full plasma concentration-time profiles.

    • Data Deconvolution: Use mathematical modeling to calculate the in vivo absorption rate from the plasma concentration data.

    • Correlation: Plot the in vitro dissolution rate against the in vivo absorption rate. A point-to-point linear relationship demonstrates a Level A IVIVC.[24]

  • Why it's a Self-Validating System: An established IVIVC model's predictive power can be confirmed by creating a new formulation, measuring its in vitro dissolution, and then using the model to predict its in vivo PK profile. This prediction can then be verified by an actual in vivo study. Its success validates the entire model and understanding of the formulation.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Current Strategies For Enhancing Bioavailability. (n.d.). Outsourced Pharma. [Link]

  • Significantly enhanced bioavailability of niclosamide through submicron lipid emulsions with or without PEG-lipid: A comparative study. (2022, August 6). ResearchGate. [Link]

  • Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling. (2023, May 9). ACS Omega. [Link]

  • Enhancing the in vivo bioavailability and absorption of Niclosamide with amorphous solid dispersion via solvent method. (2023, April 1). Oxford Academic. [Link]

  • Solubility Enhancement Technique. (n.d.). CUTM Courseware. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013, December 26). Semantic Scholar. [Link]

  • Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (2023, January 26). ACS Omega. [Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC. (2022, May 26). NIH. [Link]

  • Salicylanilides and Their Anticancer Properties - PMC. (2021, July 21). NIH. [Link]

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. (2022, May 26). ACS Omega. [Link]

  • (PDF) Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. (2022, October 14). ResearchGate. [Link]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. (2022, October 14). MDPI. [Link]

  • Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (2023, January 16). ACS Publications. [Link]

  • (PDF) A Review on a Some Analytical Methods for Determination of Salicylic Acid. (n.d.). ResearchGate. [Link]

  • Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin-TGFβ signalling. (2022, July 22). PubMed. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2024, July 8). ResearchGate. [Link]

  • Nanoparticles-Based Delivery Systems for Salicylic Acid as Plant Growth Stimulator and Stress Alleviation - PMC. (2022, August 25). NIH. [Link]

  • In vitro-in vivo correlation as a tool for predicting bioavailability of aspirin liquisolid tablets. (n.d.). Dove Press. [Link]

  • Formulation approaches for orally administered poorly soluble drugs. (2002, May). PubMed. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. [Link]

  • Determination of salicylamide and five metabolites in biological fluids by high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • (PDF) Nanotechnology-Based Drug Delivery Systems in the Transdermal Treatment of Melanoma. (2023, January 15). ResearchGate. [Link]

  • Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. (2021, October 21). MDPI. [Link]

  • Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. (n.d.). SciELO. [Link]

  • Nanomedicine-Based Targeted Drug Delivery for Cancer Treatment. (2022, November 25). Letters in Applied NanoBioScience. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024, February 24). SpringerLink. [Link]

  • (PDF) Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. (2020, November 19). ResearchGate. [Link]

  • Multi-residue determination of phenolic and salicylanilide anthelmintics and related compounds in bovine kidney by liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.). ResearchGate. [Link]

  • Nano-sized drug delivery systems can treat cancer, HIV, and more. (2021, August 30). CAS. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • IVIVC.jl: In Vitro-In Vivo Correlation Module for Pharmaceutical Modeling in Pumas. (2019, July 25). YouTube. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (2022, November 25). PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antiviral Activity of Niclosamide (5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Nomenclature Clarification

In the field of drug repurposing, precise chemical identification is paramount. The compound of interest, 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, is commonly known in scientific literature and clinical practice as Niclosamide . Originally approved by the FDA as an anthelmintic drug for treating tapeworm infections, niclosamide has garnered significant attention for its potent, broad-spectrum antiviral properties.[1][2][3] This guide will synthesize the extensive body of research on niclosamide's antiviral efficacy, moving beyond a simple comparison to provide a comprehensive analysis of its performance against a diverse range of viral pathogens. We will delve into its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Broad-Spectrum Antiviral Profile of Niclosamide

Through numerous high-throughput screening and drug repurposing campaigns, niclosamide has been identified as a multifunctional drug capable of inhibiting a wide variety of viruses, often with nanomolar to low-micromolar potency.[1][2] Its efficacy is not limited to a single viral family, demonstrating activity against:

  • Coronaviruses: Including SARS-CoV, MERS-CoV, and SARS-CoV-2 with its variants.[1][4]

  • Flaviviruses: Such as Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Hepatitis C virus (HCV).[1][2]

  • Picornaviruses: Notably Human Rhinovirus (HRV), the primary cause of the common cold.[1]

  • Other Viruses: Including Chikungunya virus (CHIKV) and Porcine Epidemic Diarrhea Virus (PEDV).[1]

This wide range of activity suggests that niclosamide often targets host-cell pathways that are hijacked by viruses during their lifecycle, making it a prime candidate for a host-directed antiviral therapy.[5][6]

Quantitative Efficacy Analysis: A Multi-Virus Comparison

The antiviral potency of a compound is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The table below summarizes the in vitro efficacy of niclosamide against various viral pathogens as reported in peer-reviewed literature.

Virus FamilyVirusCell LinePotency (EC₅₀ / IC₅₀)Reference
Coronaviridae SARS-CoVVero E6< 0.1 µM[1][2]
MERS-CoVVero B4Inhibited by 1000-fold at 10 µM[1][2]
SARS-CoV-2 (Wuhan D614)VeroE6 TMPRSS20.13 µM[4]
SARS-CoV-2 (D614G)VeroE6 TMPRSS20.06 µM[4]
SARS-CoV-2 (Alpha, B.1.1.7)VeroE6 TMPRSS20.08 µM[4]
SARS-CoV-2 (Beta, B.1.351)VeroE6 TMPRSS20.07 µM[4]
SARS-CoV-2 (Delta, B.1.617.2)VeroE6 TMPRSS20.08 µM[4]
Flaviviridae Zika Virus (ZIKV)-0.37 µM[1][2]
Hepatitis C Virus (HCV)-0.16 µM[2]
Picornaviridae Human Rhinovirus (HRV)-Low micromolar[1]

Note: Experimental conditions such as cell line, multiplicity of infection (MOI), and assay type can influence reported potency values.

Mechanisms of Antiviral Action

Niclosamide's broad efficacy stems from its ability to modulate multiple cellular pathways. This polypharmacology is a key feature of its antiviral activity.[1][7]

Disruption of Endosomal Acidification (Protonophore Activity)

Many enveloped viruses rely on a low-pH environment within the host cell's endosomes to trigger conformational changes in their surface proteins, leading to membrane fusion and release of the viral genome into the cytoplasm. Niclosamide, as a lipophilic weak acid, acts as a protonophore.[5][6] It shuttles protons across the endosomal membrane, neutralizing the acidic pH.[1][8] This prevents the pH-dependent fusion step, effectively trapping the virus within the endosome and blocking infection at a critical early stage.[5]

G cluster_0 Viral Entry Pathway cluster_1 Niclosamide Intervention Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Endosome Endosome Formation Receptor->Endosome Acidification Endosome Acidification (v-ATPase Proton Pump) Endosome->Acidification Fusion Viral-Endosomal Membrane Fusion Acidification->Fusion Release Viral Genome Release (Infection) Fusion->Release Niclosamide Niclosamide (Protonophore) Block pH Neutralization Niclosamide->Block shuttles H+ out Block->Fusion NoFusion Fusion Blocked

Caption: Niclosamide acts as a protonophore to neutralize endosomal pH, blocking viral fusion.

Modulation of Host Signaling Pathways

Beyond its direct effect on pH, niclosamide interferes with key signaling cascades that viruses often exploit for replication and survival.

  • mTORC1 Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Many viruses activate mTORC1 to support the high metabolic demands of replication. Niclosamide has been shown to inhibit mTORC1 signaling.[9][10][11] This is thought to occur because niclosamide's protonophore activity disrupts lysosomal function, which is critical for sensing amino acids and activating mTORC1.[9][12]

  • Autophagy Induction: By inhibiting mTORC1 and other pathways like SKP2, niclosamide can induce autophagy, a cellular recycling process.[1][13] While some viruses use autophagy to their advantage, its induction by niclosamide has been shown to be detrimental to the replication of viruses like MERS-CoV.[1]

  • Other Pathways: Niclosamide has also been reported to inhibit STAT3, NF-κB, and Wnt/β-catenin signaling, all of which can play roles in the viral life cycle and the host's inflammatory response.[1][11]

G cluster_mTOR mTORC1 Pathway cluster_Autophagy Autophagy Pathway Niclosamide Niclosamide mTORC1 mTORC1 Complex Niclosamide->mTORC1 inhibits Autophagy Autophagy Induction Niclosamide->Autophagy induces ProteinSynth Protein Synthesis (e.g., p70S6K) mTORC1->ProteinSynth mTORC1->Autophagy (mTORC1 normally suppresses autophagy) ViralRep Viral Replication ProteinSynth->ViralRep Degradation Viral Component Degradation Autophagy->Degradation

Caption: Niclosamide inhibits the pro-viral mTORC1 pathway and induces antiviral autophagy.

Experimental Protocols for Antiviral Evaluation

Assessing the antiviral activity of a compound like niclosamide requires robust and reproducible in vitro assays. A common method is the Cytopathic Effect (CPE) Inhibition Assay, which measures the ability of a compound to protect cells from virus-induced death.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the EC₅₀ of niclosamide against a specific virus in a permissive cell line (e.g., Vero E6 cells for SARS-CoV-2).

Materials:

  • Permissive host cells (e.g., Vero E6)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Virus stock of known titer (TCID₅₀/mL)

  • Niclosamide stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of niclosamide in culture medium (e.g., starting from 20 µM down to 0 µM). The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Infection and Treatment:

    • Remove the old medium from the cells.

    • Add 50 µL of the diluted niclosamide to the appropriate wells.

    • Add 50 µL of virus diluted in medium to achieve a final Multiplicity of Infection (MOI) of 0.01.

    • Include "cells only" (no virus, no drug) and "virus control" (virus, no drug) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂ or until ~90% of cells in the "virus control" wells show CPE.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: Set the "cells only" control to 100% viability and the "virus control" to 0% viability.

    • Plot the normalized viability against the logarithm of the niclosamide concentration and fit a four-parameter dose-response curve to calculate the EC₅₀ value.

Caption: Workflow for a Cytopathic Effect (CPE) inhibition assay to determine antiviral EC50.

Challenges and Future Directions

Despite its potent in vitro activity, the clinical development of niclosamide as an antiviral has faced challenges.[7][14]

  • Low Bioavailability: Orally administered niclosamide has very low absorption from the gastrointestinal tract, leading to systemic concentrations that are likely too low to be effective against respiratory viruses.[7]

  • Cytotoxicity: Some studies have noted that the effective antiviral concentration of niclosamide can be close to its cytotoxic concentration, resulting in a poor in vitro selectivity index.[14][15] This underscores the need for careful dose selection and monitoring.

To overcome these limitations, research is focused on developing new formulations, such as inhaled or nanoparticle-based delivery systems, to target the drug directly to the site of infection (e.g., the lungs) and improve its therapeutic window.[16] Furthermore, the development of niclosamide analogs with improved pharmacokinetic properties and reduced toxicity is an active area of investigation.[15][17]

Conclusion

Niclosamide (5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide) is not an alternative to itself but a well-defined chemical entity with a remarkable and extensively documented history of broad-spectrum antiviral activity. Its ability to inhibit viral entry by neutralizing endosomal pH and to modulate multiple host signaling pathways makes it a powerful tool for virology research and a compelling candidate for therapeutic development. While challenges related to its bioavailability and toxicity exist, ongoing innovation in drug delivery and medicinal chemistry holds promise for harnessing the full potential of this repurposed drug in the fight against a wide range of viral diseases.

References

  • Xu, J., Shi, P., Li, D., & Zhou, J. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases, 6(6), 909–915. [Link]

  • National Center for Biotechnology Information. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. PubMed Central. [Link]

  • Weiss, M., Kling, A., Kadelka, C., et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2). PLoS Pathogens. [Link]

  • ClinicalTrials.gov. (2021). Niclosamide for Patients with Mild to Moderate Disease from Novel Coronavirus (COVID-19). U.S. National Library of Medicine. [Link]

  • Garrett, M. R., McKnight, M. W., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. ResearchGate. [Link]

  • Wang, Y., Huang, H., Li, D., et al. (2023). Identification of niclosamide as a novel antiviral agent against porcine epidemic diarrhea virus infection by targeting viral internalization. Virologica Sinica. [Link]

  • Jurgeit, A., McDowell, R., Moese, S., et al. (2012). Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. PLoS Pathogens. [Link]

  • Garrett, M. R., McKnight, M. W., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. ASM Journals. [Link]

  • Balgi, A. D., Fonseca, B. D., et al. (2012). Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. Journal of Biological Chemistry. [Link]

  • PubChemLite. (n.d.). 5-chloro-n-(2-chlorophenyl)-2-hydroxybenzamide. Université du Luxembourg. [Link]

  • PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Jurgeit, A., McDowell, R., Moese, S., et al. (2012). Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects. PubMed. [Link]

  • ResearchGate. (n.d.). Antiviral mechanisms of niclosamide. ResearchGate. [Link]

  • Khan, S., Choi, S., et al. (2017). Niclosamide loaded biodegradable chitosan nanocargoes: an in vitro study for potential application in cancer therapy. Royal Society Open Science. [Link]

  • Fight Aging!. (n.d.). Niclosamide as an mTOR Inhibitor. Fight Aging!. [Link]

  • Zhang, Y., Wang, Y., et al. (2023). Niclosamide attenuates calcification in human heart valvular interstitial cells through inhibition of the AMPK/mTOR signaling pathway. PubMed. [Link]

  • News-Medical.Net. (2021). Is niclosamide a potential SARS-CoV-2 antiviral inhibitor?. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). Niclosamide potentiates anti-PD-L1 efficacy in vitro. ResearchGate. [Link]

  • Datta, S., et al. (2020). Niclosamide inhibits SARS-CoV2 entry by blocking internalization through pH-dependent CLIC/GEEC endocytic pathway. bioRxiv. [Link]

  • Health Research, Inc. (n.d.). BROAD-SPECTRUM ANTIVIRAL FOR FLAVIVIRUSES. Health Research, Inc.. [Link]

  • Brunaugh, A. D., et al. (2020). Broad-Spectrum, Patient-Adaptable Inhaled Niclosamide-Lysozyme Particles are Efficacious Against Coronaviruses in Lethal Murine Infection Models. bioRxiv. [Link]

  • Garrett, M. R., et al. (2022). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. ASM Journals. [Link]

  • precisionFDA. (n.d.). 5-(2-CHLOROACETYL)-2-HYDROXYBENZAMIDE. precisionFDA. [Link]

  • Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β- catenin, mTOR and STAT3 signaling in ovarian cancer. ScienceOpen. [Link]

  • PubMed. (2017). Preparation, Characterization, and Cytotoxicity Studies of Niclosamide Loaded Mesoporous Drug Delivery Systems. PubMed. [Link]

  • Spandidos Publications. (2021). Niclosamide suppresses T‑cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy. Spandidos Publications. [Link]

  • Li, Y., et al. (2020). Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics. BMC Cancer. [Link]

Sources

A Researcher's Guide to Navigating the Target Landscape of Salicylanilides: A Cross-Reactivity Comparison of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides an in-depth analysis of the potential cross-reactivity of the salicylanilide derivative, 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide. Due to the limited publicly available data on this specific molecule, we will draw objective comparisons with the structurally analogous and well-characterized anthelmintic drug, Niclosamide. This approach, rooted in established principles of medicinal chemistry, allows us to forecast a probable target profile and equip researchers with the experimental frameworks to validate these predictions.

Introduction: The Salicylanilide Scaffold and the Promise of Polypharmacology

5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide belongs to the salicylanilide class of compounds, a chemical scaffold known for its diverse biological activities. While specific target information for this particular derivative is sparse, its close structural relationship to Niclosamide provides a strong foundation for predicting its biological activities. Niclosamide, or 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, has a long history of use as an anthelmintic agent and is increasingly being investigated for its potential in other therapeutic areas, including oncology and virology.[1][2][3] This expansion of its therapeutic potential is a direct result of its polypharmacology—the ability to interact with multiple targets.

The core hypothesis of this guide is that 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide likely shares a significant portion of Niclosamide's target profile due to their structural similarities. Understanding this potential for cross-reactivity is not a drawback; rather, it is a critical piece of information for guiding drug discovery efforts, enabling researchers to anticipate off-target effects and potentially uncover novel therapeutic applications.

The Known Target Profile of Niclosamide: A Blueprint for Prediction

The primary mechanism of action of Niclosamide in treating tapeworm infestations is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, which disrupts ATP production and leads to its death.[2][4] However, extensive research has revealed a much broader range of biological activities, highlighting its promiscuous nature.

Recent studies have demonstrated that Niclosamide and its analogs can modulate several key signaling pathways implicated in cancer and other diseases.[1][3] These include:

  • STAT3 (Signal Transducer and Activator of Transcription 3): Niclosamide has been shown to inhibit STAT3 activation, a key pathway in cancer cell proliferation and survival.[3]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Inhibition of the NF-κB signaling pathway is another well-documented anti-cancer mechanism of Niclosamide.[1]

  • Wnt/β-catenin Pathway: This crucial developmental pathway, often dysregulated in cancer, is also modulated by Niclosamide.[3]

  • mTOR (mammalian Target of Rapamycin): Niclosamide has been shown to interfere with mTOR signaling, a central regulator of cell growth and metabolism.[1]

  • Notch Signaling Pathway: This pathway, involved in cell-cell communication and development, is another target of Niclosamide.[5]

  • SKP2 (S-phase kinase-associated protein 2): Niclosamide can inhibit SKP2, which in turn prevents autophagy and blocks endocytosis, a mechanism relevant to its antiviral activity.[6]

This extensive and varied target list for Niclosamide strongly suggests that 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide is unlikely to be a highly selective compound. The following sections will detail the experimental approaches required to definitively map its interaction landscape.

Experimental Strategies for Determining Target Selectivity

To move from prediction to confirmation, a systematic and multi-faceted experimental approach is essential. The following are gold-standard methodologies for assessing compound selectivity and elucidating on- and off-target effects.

Kinase Profiling: A Broad Screen of a Key Target Class

Given that many signaling pathways are regulated by kinases, a broad kinase panel screening is a logical first step to assess the cross-reactivity of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide.[7][8][9][10][11]

Rationale: Kinases are a large family of enzymes that play critical roles in virtually all cellular processes. Off-target kinase inhibition is a common source of toxicity and side effects for many drugs. Comprehensive profiling provides a rapid and clear picture of a compound's selectivity within this important target class.

Experimental Workflow:

A high-level workflow for kinase profiling.

Detailed Protocol: Radiometric Kinase Assay (Example)

  • Compound Preparation: Prepare a stock solution of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate (e.g., a generic peptide or a specific protein), and [γ-³³P]ATP.

  • Initiate Reaction: Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined amount of time.

  • Stop Reaction and Capture Substrate: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the wells and measure the incorporation of ³³P into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Interpretation:

The results of the kinase screen should be compiled into a table for easy comparison.

Kinase TargetIC50 (µM) of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide
Kinase AExperimental Value
Kinase BExperimental Value
......
Kinase ZExperimental Value

A compound is generally considered selective if it exhibits a significantly lower IC50 for its primary target compared to other kinases in the panel (e.g., a >100-fold difference).

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

While biochemical assays like kinase profiling are invaluable for initial screening, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[12][13][14][15][16][17][18]

Rationale: The principle behind CETSA® is that the binding of a ligand (your compound) to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[14] This allows for the direct measurement of target engagement in a cellular context.

Experimental Workflow:

A simplified workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Western Blot-based CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either the vehicle (e.g., DMSO) or a specific concentration of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation at high speed.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein against the temperature. This will generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation:

The results can be presented as melting curves for the target protein in the presence and absence of the compound.

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (Compound)
37100100
40Experimental ValueExperimental Value
.........
65Experimental ValueExperimental Value

A rightward shift in the melting curve for the compound-treated sample indicates stabilization of the target protein and confirms intracellular engagement.

Broader Cross-Reactivity Profiling: Beyond Kinases

Given the known polypharmacology of Niclosamide, it is prudent to investigate targets beyond the kinome. This can be achieved through various approaches:

  • Receptor Binding Assays: A panel of receptor binding assays can be used to assess the affinity of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Phenotypic Screening: High-content imaging or other phenotypic screening platforms can reveal unexpected cellular effects of the compound, which can then be used to infer potential targets through mechanistic studies.

  • Proteome-wide CETSA® (CETSA® MS): For an unbiased and comprehensive view of target engagement, CETSA® can be coupled with mass spectrometry to identify all proteins that are stabilized by the compound.[13]

Conclusion: A Data-Driven Approach to Understanding Cross-Reactivity

The structural similarity between 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide and Niclosamide provides a strong rationale for predicting a broad target profile for the former. While this guide has outlined the likely cross-reactivity based on the extensive data available for Niclosamide, it is the rigorous experimental validation that will ultimately define the true selectivity of 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide.

By employing a systematic approach that combines broad-based screening with targeted validation in a cellular context, researchers can build a comprehensive understanding of their compound's mechanism of action. This knowledge is not only critical for mitigating potential off-target liabilities but also for uncovering novel therapeutic opportunities that may arise from its polypharmacological profile.

References

  • PubChem. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Avanzi, N., et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Cancers. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • Wikipedia. Niclosamide. [Link]

  • Chen, W., et al. (2017). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Wang, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS Computational Biology. [Link]

  • Chen, B., et al. (2022). The magic bullet: Niclosamide. Frontiers in Pharmacology. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

  • Saudi Medication Safety Center. SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. [Link]

  • ResearchGate. Four ways to measure selectivity. [Link]

  • Pamgene. Kinase Activity Profiling Services. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ACS Omega. (2024). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. [Link]

  • Patsnap Synapse. What is the mechanism of Salicylamide? [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • YouTube. (2023). Assessing compound selectivity with CETSA® Explore. [Link]

  • PLOS One. (2014). The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model. [Link]

  • Pharmacological Research. (2018). Niclosamide, a Drug with Many (Re)purposes. [Link]

  • precisionFDA. 5-(2-CHLOROACETYL)-2-HYDROXYBENZAMIDE. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • RSC Publishing. Multi-pathway cellular analysis of compound selectivity. [Link]

  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Journal of Hematology & Oncology. (2019). Niclosamide, an antihelmintic drug, enhances efficacy of PD-1/PD-L1 immune checkpoint blockade in non-small cell lung cancer. [Link]

  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Taylor & Francis Online. (2021). Niclosamide – Knowledge and References. [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]

  • PubChem. 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Selectivity Index of Salicylanilide Analogs Based on the 5-Chloro-2-hydroxybenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Therapeutics

In the landscape of modern drug discovery, the pursuit of potency is invariably coupled with the critical need for selectivity. The therapeutic window of any potential drug candidate is defined by its ability to exert a maximal effect on its intended target while inflicting minimal damage on healthy host cells. The core scaffold of 5-Chloro-n-phenyl-2-hydroxybenzamide, a prominent member of the salicylanilide family, has garnered significant attention for its broad-spectrum biological activities, including anticancer and antiviral properties.[1][2][3] The most well-known compound from this class is Niclosamide, an anthelmintic drug now being extensively repurposed for other indications.[2][4]

The ultimate measure of a compound's therapeutic potential is its Selectivity Index (SI) . This quantitative value is typically derived from the ratio of a compound's cytotoxicity against normal cells (CC50) to its effective concentration against a specific target, such as cancer cells or virus-infected cells (IC50 or EC50).[5][6] A higher SI value signifies a more favorable safety profile, indicating that the compound is significantly more toxic to the pathological target than to normal tissues.[5] This guide provides a comparative analysis of the selectivity indices of various analogs of 5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide, delves into their underlying mechanisms of action, and presents the standardized experimental protocols required to validate these critical findings.

Part 1: Comparative Analysis of Selectivity Indices

The substitution pattern on the salicylanilide scaffold dramatically influences both biological activity and selectivity. Modifications, particularly on the N-phenyl ring, can alter the compound's interaction with molecular targets and its general cytotoxicity. Below, we compare two distinct series of analogs to illustrate these structure-activity relationships (SAR).

Case Study 1: Anticancer Activity of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide Derivatives

A novel series of salicylamide derivatives incorporating a sulfonamide moiety was synthesized and evaluated for antiproliferative activity against a panel of human cancer cell lines and a normal cell line to determine their selectivity.[7] The results demonstrate that specific aromatic substitutions can yield compounds with high potency and excellent selectivity.

Compound IDKey Structural ModificationTarget Cell LineGI50 (µM) [a]Normal Cell LineCC50 (µM) [b]Selectivity Index (SI = CC50/GI50)
24 4-Chloro substitution on the terminal phenyl ringMCF-7 (Breast)5.6hTERT-RPE1120.621.5
Caco-2 (Colon)7.5hTERT-RPE1120.616.1
MDA-MB-231 (Breast)8.3hTERT-RPE1120.614.5
HCT-116 (Colon)10.7hTERT-RPE1120.611.3
33 Methylene linker between the terminal phenyl ring and sulfonamideCaco-2 (Colon)3.3hTERT-RPE177.823.6
MCF-7 (Breast)5.8hTERT-RPE177.813.4
HCT-116 (Colon)5.9hTERT-RPE177.813.2
MDA-MB-231 (Breast)10.7hTERT-RPE177.87.3
Colchicine (Reference Drug)MCF-7 (Breast)0.4hTERT-RPE10.100.25
Caco-2 (Colon)0.03hTERT-RPE10.103.33

Data synthesized from a study on novel N-(4-sulfamoylbenzyl) salicylamide derivatives.[7] [a] GI50: The concentration that results in 50% growth inhibition.[7] [b] CC50: The concentration that results in 50% cytotoxicity.[7]

Analysis of SAR: The data reveals that compounds 24 and 33 are particularly noteworthy, exhibiting high selectivity indices that far surpass the reference drug, colchicine, against the tested cell lines.[7] The presence of a 4-chloro substituent (compound 24 ) or a flexible methylene linker (compound 33 ) appears to be highly favorable for achieving a balance of potent anticancer activity and low toxicity to normal cells.[7] In contrast, many other substitutions resulted in lower potency or selectivity, underscoring the sensitivity of the salicylanilide scaffold to structural modifications.[7]

Case Study 2: Anti-SARS-CoV-2 Activity of Niclosamide Analogs

The core scaffold is also a potent antiviral. Niclosamide itself was identified as an inhibitor of SARS-CoV-2, but its high cytotoxicity is a limiting factor.[4] Research into its analogs aims to decouple the antiviral efficacy from cytotoxicity, thereby improving the selectivity index.

Compound IDKey Structural ModificationTargetEC50 (µM) [c]Normal Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
Niclosamide (Parent Compound)SARS-CoV-24.63Vero-E61.960.42
Compound 19 Modified salicylamide and aniline ringsSARS-CoV-21.00Vero-E63.733.73
Compound 21 Modified salicylamide and aniline ringsSARS-CoV-21.00Vero-E64.734.73

Data synthesized from a study on niclosamide analogs for anti-SARS-CoV-2 activity.[4] [c] EC50: The concentration that results in a 50% reduction in viral effect.[4]

Analysis of SAR: This comparison clearly illustrates the value of analog development. While niclosamide is potent, its selectivity index is less than 1, indicating it is more toxic to the host cells than effective against the virus in this assay.[4] In contrast, analogs 19 and 21 not only maintained or improved antiviral potency but also significantly reduced cytotoxicity, resulting in much more favorable selectivity indices of 3.73 and 4.73, respectively.[4] This highlights a successful optimization strategy for repurposing the salicylanilide scaffold.

Part 2: Key Signaling Pathways and Mechanisms of Action

The broad bioactivity of salicylanilides stems from their ability to modulate multiple critical cellular pathways. Their therapeutic effects are not attributable to a single mechanism but rather a polypharmacological profile.[2][3] Understanding these pathways is essential for interpreting efficacy and toxicity data.

Key mechanisms include:

  • STAT3 Signaling Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[8][9] Salicylanilides, including niclosamide, are known to inhibit STAT3 signaling, representing a primary mechanism for their anticancer effects.[2][10]

  • Tubulin Polymerization Inhibition: The derivatives in Case Study 1 were found to exert their anticancer effect by inhibiting tubulin polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Mitochondrial Uncoupling: Salicylanilides can function as protonophores, disrupting the mitochondrial membrane potential.[2][3] This uncouples oxidative phosphorylation, depleting cellular ATP and inducing metabolic stress, which can preferentially kill cancer cells with high energy demands.

  • Inhibition of Other Pathways: This versatile scaffold has also been shown to modulate Wnt/β-catenin, mTORC1, and NF-κB signaling pathways, all of which are implicated in cancer and inflammatory diseases.[2][3]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Receptor->JAK 2. Activation STAT3_m STAT3 (Monomer) JAK->STAT3_m 3. Phosphorylation STAT3_p p-STAT3 (Monomer) STAT3_m->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization DNA Target Gene Promoters (e.g., c-myc, survivin) STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Salicylanilide Analogs Inhibitor->STAT3_dimer Inhibits Dimerization Transcription Gene Transcription DNA->Transcription 6. Binds & Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding

Caption: The STAT3 signaling pathway, a key target for salicylanilide-based anticancer agents.

Part 3: Experimental Protocols for Determining Selectivity Index

The trustworthiness of a reported Selectivity Index hinges entirely on the rigor of the experimental methods used to derive it. The following protocols outline a validated workflow for determining the IC50 and CC50 values necessary for this calculation.

Experimental Workflow Overview

Caption: Standard workflow for the determination of the Selectivity Index of a test compound.

Protocol 1: In Vitro Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of viable cells.[11][12]

Materials:

  • Test compound and vehicle control (e.g., DMSO)

  • Cancer cell line (e.g., MCF-7) and normal cell line (e.g., hTERT-RPE1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine cell concentration using a hemocytometer.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into two separate 96-well plates (one for the cancer line, one for the normal line).

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2x concentrated serial dilutions of the test compound in complete medium. A typical range might be from 200 µM to 0.1 µM.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution to each well in triplicate. Add 100 µL of medium with vehicle to the control wells.

    • Return the plates to the incubator for 48-72 hours. The incubation time should be consistent across experiments.

  • MTT Addition and Solubilization:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm if desired.

Protocol 2: Data Analysis and Selectivity Index Calculation
  • Calculate Percent Viability:

    • First, subtract the average OD of the "medium only" blank from all other OD readings.

    • Calculate the percent viability for each compound concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

  • Determine IC50 and CC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a dose-response curve and determine the IC50 (for the cancer cell line) and CC50 (for the normal cell line) values.[5]

  • Calculate Selectivity Index (SI):

    • Apply the final formula: SI = CC50 (Normal Cells) / IC50 (Cancer Cells)

    • A value greater than 1.0 indicates some level of selectivity, while values above 10 are generally considered significant in early-stage discovery.[5][6]

Conclusion and Future Directions

The 5-Chloro-2-hydroxybenzamide scaffold is a versatile and privileged structure in medicinal chemistry. As demonstrated, targeted chemical modifications can produce analogs with potent and, critically, highly selective biological activity against both cancer and viral targets. The data clearly indicates that separating the desired efficacy from general cytotoxicity is achievable through rational drug design, leading to compounds with significantly improved therapeutic potential.

Future research should focus on further optimizing the most selective analogs to enhance their pharmacokinetic properties, such as solubility and metabolic stability, which are known challenges for this class of compounds.[13] In vivo validation of the selectivity observed in vitro is the essential next step to confirm that these promising SI values translate into a safe and effective therapeutic window in a preclinical setting.

References

  • Al-Ostoot, F. H., et al. (2020). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. RSC Advances. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 348094, 5-Chloro-2-hydroxybenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11472034, 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. [Link]

  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • He, K., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. RSC Advances. [Link]

  • Bio-protocol. (2025). Selectivity index calculation. Bio-protocol. [Link]

  • Barrows, N. J., et al. (2021). Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. Antiviral Research. [Link]

  • Jelassi, A., et al. (2020). Discovery and Structure–Activity Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Imramovský, A., et al. (2019). Salicylanilides and Their Anticancer Properties. Molecules. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (2025). (PDF) Salicylanilides and Their Anticancer Properties. ResearchGate. [Link]

  • Song, S., et al. (2022). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. [Link]

  • Imramovský, A., et al. (2019). Salicylanilides and Their Anticancer Properties. MDPI. [Link]

  • Li, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology. [Link]

  • Gorniak, P., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences. [Link]

  • Farr, C. L., et al. (2026). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Chemical Biology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). niclosamide. IUPHAR/BPS. [Link]

  • Matsuno, K., et al. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-n-(2-chlorophenyl)-2-hydroxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.